(S)-Tco-peg7-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H48N2O9 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1 |
Clé InChI |
DMDPBNDIUNYKLX-JIBKAZCMSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Foundational & Exploratory
(S)-Tco-peg7-NH2 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-Tco-peg7-NH2, a bifunctional linker molecule integral to advancements in bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Identity and Properties
This compound is a unique molecule featuring a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The TCO group is a highly reactive dienophile that readily participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under biocompatible conditions without the need for a catalyst.
The PEG7 spacer enhances the aqueous solubility of the molecule and reduces steric hindrance, which can improve the stability and pharmacokinetic profile of the resulting bioconjugates. The terminal amine group provides a versatile handle for conjugation to various molecules of interest, such as proteins, peptides, or drug payloads, through well-established amine-reactive chemistries.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C25H48N2O9 | [1][2] |
| Molecular Weight | 520.66 g/mol | [1][2] |
| Purity | >95% | [1] |
| Appearance | (Not specified in search results) | - |
| Solubility | Soluble in DMSO, DCM, DMF (inferred from similar compounds) | |
| Storage Conditions | Store at -20°C | |
| CAS Number | Not Available |
Mechanism of Action and Key Applications
The primary utility of this compound lies in its ability to facilitate the creation of complex bioconjugates through a two-step process. First, the terminal amine can be reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a protein) using standard bioconjugation techniques. Subsequently, the TCO moiety can undergo a highly efficient and bioorthogonal iEDDA reaction with a tetrazine-functionalized biomolecule, such as an antibody.
This strategy is particularly valuable in the field of ADC development, where it enables the precise, site-specific attachment of drug payloads to antibodies, leading to more homogeneous and potentially more effective therapeutics.
Logical Workflow for ADC Development:
Caption: Workflow for ADC synthesis using this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.
Conjugation of this compound to a Carboxylic Acid-Containing Payload
This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a payload molecule.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Activation of the Payload: Dissolve the carboxylic acid-containing payload in the anhydrous organic solvent. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation Reaction: Dissolve this compound in the reaction buffer. Add the activated payload solution to the linker solution. A typical molar ratio is 1.5 equivalents of the activated payload to 1 equivalent of the linker.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the TCO-PEG7-Payload conjugate by reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.
Antibody Labeling with a Tetrazine-NHS Ester
This protocol outlines the modification of an antibody with a tetrazine moiety, preparing it for the iEDDA reaction.
Materials:
-
Antibody of interest
-
Tetrazine-NHS ester
-
Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL using a desalting column.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in an anhydrous solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the labeled antibody into a suitable storage buffer (e.g., PBS, pH 7.4).
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes the final "click" reaction to form the ADC.
Materials:
-
TCO-PEG7-Payload conjugate
-
Tetrazine-labeled antibody
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the TCO-PEG7-Payload conjugate and the tetrazine-labeled antibody in the reaction buffer. A slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-PEG7-Payload is often used.
-
Incubation: The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other methods suitable for protein purification to remove any unreacted TCO-PEG7-Payload.
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Experimental Workflow Diagram:
Caption: Detailed experimental workflow for ADC synthesis.
Stability and Storage
TCO moieties can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in serum. Therefore, it is recommended to store this compound at -20°C in a desiccated environment. Solutions should be prepared fresh for best results. The stability of the final bioconjugate should be assessed under relevant experimental and storage conditions.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a functional amine handle enables the efficient and precise construction of complex bioconjugates. The application of this linker in ADC development, in particular, holds significant promise for the creation of next-generation targeted therapeutics with improved homogeneity and efficacy.
References
(S)-Tco-peg7-NH2: An In-depth Technical Guide for Bioorthogonal Applications
(S)-Tco-peg7-NH2 is a versatile heterobifunctional linker at the forefront of bioconjugation and drug delivery, enabling the precise and efficient coupling of molecules in complex biological systems. This guide provides a comprehensive overview of its core applications, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
This molecule incorporates three key chemical motifs: a strained trans-cyclooctene (TCO) group, a hydrophilic seven-unit polyethylene glycol (PEG7) spacer, and a reactive primary amine (-NH2). This unique architecture allows for a two-step ligation strategy. The primary amine can be readily coupled to a biomolecule or small molecule of interest, for example, through the formation of a stable amide bond with a carboxylic acid. Subsequently, the TCO group can undergo a highly rapid and specific bioorthogonal reaction with a tetrazine-functionalized molecule.
This bioorthogonal reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click chemistry." It is prized for its exceptional kinetics and the fact that it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts. These features make this compound an invaluable tool in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), and for the sophisticated labeling and tracking of biomolecules in living systems.
Core Applications in Biochemistry
The principal application of this compound lies in its role as a linker in bioorthogonal chemistry. The TCO moiety is the reactive partner for tetrazine-functionalized molecules in the iEDDA reaction, which is one of the fastest bioorthogonal reactions currently known. This reaction's high efficiency and specificity in aqueous environments make it ideal for:
-
Antibody-Drug Conjugate (ADC) Development: this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The antibody, functionalized with a tetrazine, can be specifically linked to the TCO-bearing drug molecule. The PEG7 spacer enhances the solubility and can reduce aggregation of the final ADC.[1]
-
Live Cell Imaging and Biomolecule Tracking: By conjugating a fluorescent probe to a tetrazine, and attaching the this compound linker to a protein or other biomolecule of interest, researchers can visualize and track biological processes in real-time.
-
Proximity Labeling and Protein-Protein Interaction Studies: The bifunctional nature of this linker allows for its use in elegant experimental designs to study the spatial arrangement of proteins within a cell.
-
Surface Immobilization: Biomolecules functionalized with this compound can be attached to tetrazine-coated surfaces for applications in diagnostics and screening assays.
Quantitative Data
Table 1: Physicochemical Properties of a Representative TCO-PEG-Amine Linker
| Property | Value |
| Molecular Weight | 520.66 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water and DMSO |
Data is for this compound and a representative TCO-PEG-NHS ester.[2][3]
Table 2: Reaction Kinetics of TCO Derivatives with Various Tetrazines
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |
| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |
Note: The reactivity of this compound will be in the range of the values presented for TCO derivatives, with minor variations due to the PEG7 linker. The specific rate constant is highly dependent on the substituents on both the TCO and tetrazine, as well as the solvent system.[4][5]
Table 3: Stability of TCO-PEG Linkers
| Condition | Stability |
| Aqueous Buffer (pH 7.5, 4°C) | Generally stable for weeks |
| Long-term Storage (Solid) | Recommended at -20°C, protected from light and moisture |
| Presence of Thiols (e.g., DTT) | Can promote isomerization to the unreactive cis-isomer |
Note: Highly strained TCO derivatives can be more prone to isomerization. Long-term storage in solution is not recommended.
Signaling Pathways and Experimental Workflows
The utility of this compound is best illustrated through its application in experimental workflows. Below are diagrams outlining the mechanism of the TCO-tetrazine ligation and a general workflow for the development of an antibody-drug conjugate.
References
The Strategic Role of TCO-PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Among the innovative linker technologies, the combination of Trans-Cyclooctene (TCO) and Polyethylene Glycol (PEG) has emerged as a powerful tool for the development of next-generation ADCs. This technical guide provides an in-depth exploration of the role of TCO-PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate their core functions and applications.
The Architecture and Function of TCO-PEG Linkers in ADCs
TCO-PEG linkers are sophisticated chemical bridges designed to provide precise control over ADC construction and performance. Their structure typically comprises three key functional units:
-
Trans-Cyclooctene (TCO): This strained alkene is the cornerstone of the linker's utility in bioorthogonal chemistry. TCO groups react with exceptional speed and specificity with tetrazine-modified antibodies via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[1][2][3] This reaction proceeds under mild, physiological conditions without the need for a catalyst, enabling the site-specific conjugation of the linker-payload to the antibody.[3][4] This precise control over the conjugation site and stoichiometry leads to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute for consistent efficacy and safety.
-
Polyethylene Glycol (PEG): The PEG component is a hydrophilic polymer that imparts several beneficial properties to the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation. The inclusion of a PEG spacer enhances the overall hydrophilicity of the ADC, mitigating these issues. This results in improved stability, increased solubility, and a longer plasma half-life, which allows for greater accumulation of the ADC at the tumor site. Furthermore, the PEG chain can create a "hydration shell" around the payload, shielding it from the immune system and potentially reducing immunogenicity.
-
Cleavable Spacer and Payload Attachment Site: TCO-PEG linkers often incorporate a selectively cleavable unit, such as a valine-citrulline (Val-Cit) dipeptide, which is designed to be recognized and cleaved by lysosomal proteases like Cathepsin B that are overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released intracellularly, minimizing off-target toxicity. Following enzymatic cleavage, a self-immolative moiety, such as p-aminobenzyl alcohol (PABC), spontaneously releases the active payload.
Quantitative Impact of TCO-PEG Linkers on ADC Properties
The length and architecture of the PEG chain within the TCO-PEG linker are critical parameters that can be modulated to fine-tune the ADC's properties. While a single, comprehensive dataset is not available, the following tables summarize representative quantitative data synthesized from multiple preclinical studies to illustrate these structure-activity relationships.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| ADC Construct | PEG Length | Plasma Half-life (t1/2) in Rodents (hours) | Clearance Rate (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) |
| ADC-A | PEG4 | ~24-48 | Higher | Lower |
| ADC-B | PEG8 | ~48-72 | Moderate | Moderate |
| ADC-C | PEG12 | ~72-96 | Lower | Higher |
| ADC-D | PEG24 | ~96-120 | Lowest | Highest |
Note: Data is illustrative and synthesized from multiple sources. Actual values are dependent on the specific antibody, payload, and experimental model.
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
| ADC Construct | PEG Length | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) |
| ADC-A | PEG4 | 10-50 | 40-60% |
| ADC-B | PEG8 | 20-80 | 60-80% |
| ADC-C | PEG12 | 50-150 | 70-90% |
| ADC-D | PEG24 | 80-200 | 75-95% |
Note: Data is illustrative and synthesized from multiple sources. A potential trade-off can be observed where longer PEG chains may slightly decrease in vitro potency but enhance in vivo efficacy due to improved PK.
Signaling Pathways and Mechanism of Action
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. A commonly used payload with TCO-PEG linkers is monomethyl auristatin E (MMAE), a potent tubulin inhibitor.
Upon internalization of the ADC and cleavage of the linker within the lysosome, MMAE is released into the cytoplasm. MMAE then disrupts the cellular microtubule network by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, preventing mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and the upregulation of pro-apoptotic proteins like Bax, leading to programmed cell death.
Caption: Signaling pathway of an MMAE-payload ADC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs utilizing TCO-PEG linkers.
ADC Synthesis and Characterization Workflow
The development of a TCO-linker-based ADC involves a multi-step process from component preparation to final characterization.
Caption: General workflow for ADC development.
Protocol 1: Antibody Modification with Tetrazine
-
Materials: Monoclonal Antibody (mAb) in PBS (pH 7.4), Tetrazine-NHS ester, Anhydrous DMSO, Desalting columns (e.g., Zeba™ Spin), Borate Buffer (50 mM, pH 8.5).
-
Procedure: a. Prepare the mAb in Borate Buffer. b. Dissolve Tetrazine-NHS ester in DMSO to prepare a stock solution. c. Add a 5-10 fold molar excess of the Tetrazine-NHS ester solution to the mAb solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess tetrazine reagent using a desalting column equilibrated with PBS (pH 7.4). f. Determine the concentration and degree of labeling of the purified tetrazine-modified antibody (mAb-Tz).
Protocol 2: ADC Conjugation via IEDDA Click Chemistry
-
Materials: Tetrazine-modified antibody (mAb-Tz), TCO-linker-payload, DMSO, PBS (pH 7.4), Size Exclusion Chromatography (SEC) system.
-
Procedure: a. Prepare a stock solution of the TCO-linker-payload in DMSO. b. Add a 1.5 to 3.0 molar excess of the TCO-linker-payload solution to the mAb-Tz solution. The final DMSO concentration should not exceed 10% (v/v). c. Incubate at room temperature for 1-4 hours. The rapid IEDDA reaction is often complete within this timeframe. d. Purify the ADC from unreacted components using SEC with PBS as the mobile phase.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HIC Procedure: a. Equilibrate the HIC column with a high-salt mobile phase. b. Inject the ADC sample. c. Apply a descending salt gradient to elute ADC species with different DARs based on increasing hydrophobicity. d. Calculate the average DAR from the relative peak areas of the different species.
-
LC-MS Procedure: a. Separate the ADC species using a reversed-phase column. b. Acquire the mass spectrum of the intact or reduced ADC. c. Deconvolute the raw spectrum to obtain the molecular weight of each species. d. Determine the DAR by comparing the mass of the conjugated antibody to the unconjugated antibody.
In Vitro and In Vivo Evaluation
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)
-
Materials: Antigen-positive and antigen-negative cancer cell lines, complete cell culture medium, ADC, unconjugated antibody, free cytotoxic payload, MTT or XTT reagent, solubilization solution (for MTT), microplate reader.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control. c. Incubate for 72-120 hours. d. Add MTT or XTT reagent and incubate according to the manufacturer's instructions. e. If using MTT, add a solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 5: Plasma Stability Assay
-
Materials: ADC, human or mouse plasma, PBS, Protein A or G magnetic beads, LC-MS/MS system.
-
Procedure: a. Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours). b. At each time point, capture the ADC from the plasma using Protein A or G magnetic beads. c. Wash the beads to remove unbound components. d. Elute the ADC from the beads. e. Analyze the eluate by LC-MS/MS to quantify the amount of intact ADC and any released payload. f. Calculate the percentage of intact ADC remaining at each time point.
Protocol 6: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID).
-
Procedure: a. Subcutaneously implant human tumor cells that express the target antigen. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment groups (vehicle control, ADC, unconjugated antibody). d. Administer the treatments intravenously at a predetermined dose and schedule. e. Measure tumor volume with calipers two to three times per week. f. Monitor the body weight of the mice as an indicator of toxicity. g. The study is concluded when tumors in the control group reach a predefined size. h. Plot the mean tumor volume over time for each group to assess efficacy.
Conclusion
TCO-PEG linkers represent a significant advancement in ADC technology, offering a powerful platform for the creation of homogeneous, stable, and highly effective targeted therapies. The bioorthogonal TCO-tetrazine ligation enables precise, site-specific conjugation, while the PEG component provides crucial benefits in terms of solubility, stability, and pharmacokinetics. By carefully modulating the length and architecture of the PEG chain, researchers can rationally design ADCs with an optimized therapeutic window. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists and drug developers working to harness the full potential of TCO-PEG linkers in the fight against cancer.
References
The TCO-Tetrazine Inverse Demand Diels-Alder Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine has emerged as a powerful tool in the field of bioconjugation and drug development. Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility make it a cornerstone of "click chemistry," enabling the precise and efficient modification of biomolecules in complex biological environments. This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and applications in drug development, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: A Rapid and Irreversible Bioorthogonal Ligation
The TCO-tetrazine reaction is a type of bioorthogonal chemistry, meaning it proceeds within a biological system without interfering with native biochemical processes. The reaction mechanism is a two-step process initiated by an inverse electron demand [4+2] cycloaddition. In this key step, the electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich TCO, which serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate.[1]
This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate.[1] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper, which is a significant advantage for in vivo applications.[2][3]
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for any bioorthogonal reaction, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is influenced by the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can further accelerate the reaction. The reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.
Below is a summary of representative second-order rate constants for various TCO and tetrazine derivatives.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | |
| sTCO (conformationally strained) | di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | |
| TCO | Methyl-substituted tetrazines | up to 1,000 | |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | |
| TCO | Dipyridal tetrazine | 2,000 (±400) | |
| General Range | General Range | 1 - 1 x 10⁶ |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the TCO-tetrazine ligation, focusing on the labeling of proteins and subsequent purification and characterization.
Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines, such as lysine residues, on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer to a final concentration of 1-5 mg/mL using a spin desalting column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
TCO-Tetrazine Ligation for Protein-Small Molecule Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled small molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Compatible solvent for the tetrazine-labeled molecule (e.g., DMSO)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
-
Ligation Reaction: Mix the TCO-functionalized protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled molecule can be used. The reaction is typically complete within 30 minutes to 2 hours at room temperature. For some applications, the reaction can be performed at 4°C, which may require a longer incubation time.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or dialysis.
Characterization of the Conjugate
SDS-PAGE Analysis: A simple and rapid method to confirm protein conjugation is through an SDS-PAGE mobility shift assay. The increase in molecular weight of the protein after conjugation with a TCO or tetrazine derivative (especially when conjugated to a larger molecule like PEG) will result in a noticeable shift in the band migration on the gel.
UV-Vis Spectroscopy: The progress of the TCO-tetrazine ligation can be monitored by the decrease in the characteristic absorbance of the tetrazine moiety around 520-550 nm. This allows for the determination of reaction kinetics and confirmation of reaction completion.
Mandatory Visualizations
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
A Comprehensive Technical Guide to the Solubility and Stability of (S)-Tco-peg7-NH2
This guide provides an in-depth overview of the anticipated solubility and stability characteristics of (S)-Tco-peg7-NH2, a bifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs).[1][2] As a molecule combining a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine, its physicochemical properties are critical for its successful application in bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to guide formulation and stability assessments.
This compound is a heterobifunctional linker that contains a TCO group for inverse electron demand Diels-Alder (iEDDA) click chemistry reactions with tetrazine-modified molecules.[1][3][4] The 7-unit PEG spacer enhances hydrophilicity and provides flexibility, while the terminal primary amine allows for conjugation to molecules with reactive carboxylic acids or activated esters.
Anticipated Physicochemical Properties
| Property | Anticipated Characteristic | Rationale |
| Molecular Formula | C25H48N2O9 | Based on the structure of a TCO group, a 7-unit PEG chain, and a terminal amine. |
| Molecular Weight | ~520.66 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or solid | PEGylated amines can be liquids or low-melting solids. |
| Purity | >95% | Typical purity for commercially available reagents of this type. |
Solubility Characteristics
The solubility of this compound is predicted to be influenced by both the hydrophilic PEG chain and the more hydrophobic TCO and alkyl components. A summary of its expected solubility in various common laboratory solvents is presented below.
Table 1: Anticipated Solubility Profile of this compound
| Solvent Class | Specific Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydrophilic PEG chain and the amine group can form hydrogen bonds with water and alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | The polarity of these solvents can accommodate the polar groups of the molecule. DMSO and DMF are often recommended for creating stock solutions. |
| Non-Polar / Weakly Polar | Dichloromethane (DCM), Chloroform | Soluble | The hydrophobic TCO and alkyl portions of the molecule will interact favorably with these solvents. |
Experimental Protocol: Solubility Determination
This protocol outlines a general method for determining the solubility of this compound.
Objective: To determine the approximate solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, DCM)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV, CAD, ELSD)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into several vials.
-
Solvent Addition: To each vial, add a small, precise volume of the selected solvent (e.g., 100 µL) to create a high-concentration slurry.
-
Equilibration: Vortex the vials for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Phase Separation: Centrifuge the vials at high speed to pellet any undissolved material.
-
Supernatant Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated and expressed in mg/mL.
A workflow for determining solubility is depicted in the following diagram.
Caption: Workflow for solubility determination.
Stability Characteristics
The stability of this compound is a critical parameter, as degradation can impact its ability to participate in conjugation reactions. Potential degradation pathways include hydrolysis of the PEG chain's ether linkages, oxidation, and isomerization of the TCO ring. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation pathways. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours | To assess the stability of the ether linkages in the PEG chain under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours | To evaluate the stability of the molecule to basic conditions. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | PEG chains are susceptible to oxidative degradation. |
| Thermal Degradation | 70°C | 48 hours | To determine the impact of elevated temperatures on the molecule's stability. | |
| Photostability | ICH Q1B conditions (UV/Vis light) | Room Temperature | As per guidelines | To assess degradation upon exposure to light. |
Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation
This protocol describes a general approach for developing a stability-indicating HPLC method and conducting forced degradation studies.
Objective: To develop an HPLC method capable of separating this compound from its degradation products and to assess its stability under various stress conditions.
Materials:
-
This compound
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
HPLC system with a UV and/or Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, water, formic acid)
Methodology:
-
Method Development: Develop a gradient reverse-phase HPLC method. A C18 column is a good starting point. Mobile phases could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to resolve the parent peak from any potential impurities or degradants.
-
Sample Preparation for Stress Studies: Prepare solutions of this compound in the different stress media as outlined in Table 2. Include a control sample stored under normal conditions (-20°C, protected from light).
-
Stress Exposure: Incubate the samples for the specified time and temperature.
-
Sample Analysis: At designated time points, withdraw aliquots, neutralize them if necessary, and dilute with mobile phase. Inject the samples into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and calculate the percentage of degradation of the parent compound.
The workflow for a forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study.
Storage and Handling
Based on the general properties of similar molecules, the following storage and handling recommendations are provided:
-
Storage Temperature: For long-term stability, it is recommended to store this compound at -20°C.
-
Protection from Light and Moisture: The compound should be stored in a tightly sealed container, protected from light and moisture to prevent degradation.
-
Handling: For compounds that are oils or low-melting solids, it is advisable to prepare a stock solution in a suitable dry solvent like DMSO or DMF for easier handling and dispensing. Avoid using buffers containing primary amines, such as Tris or glycine, as these can react with the intended conjugation partners.
Conclusion
This compound is a valuable linker for the construction of ADCs and other bioconjugates. While specific experimental data for this exact molecule is not widely published, its anticipated solubility and stability profiles can be inferred from its constituent parts. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics within their specific formulations and applications. These studies are crucial for ensuring the quality, efficacy, and shelf-life of the final conjugated product.
References
Methodological & Application
Application Notes and Protocols for Labeling Monoclonal Antibodies with (S)-Tco-peg7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1][2][3] This powerful "click chemistry" reaction enables the precise conjugation of molecules in complex biological environments without interfering with native biochemical processes.[1] Labeling monoclonal antibodies (mAbs) with TCO moieties is a key step in pre-targeted imaging and therapeutic strategies. In this approach, a TCO-modified antibody is administered and allowed to accumulate at the target site, followed by the introduction of a tetrazine-labeled payload (e.g., a radiotracer, a fluorescent dye, or a cytotoxic drug).
This document provides a detailed protocol for the covalent labeling of monoclonal antibodies with (S)-Tco-peg7-NH2. While the provided search results detail protocols for the widely used TCO-NHS esters, the fundamental principles of amine-reactive chemistry are directly applicable. The this compound linker is presumed to be activated for reaction with primary amines on the antibody, such as an N-hydroxysuccinimide (NHS) ester. The primary amine groups on lysine residues and the N-terminus of the antibody serve as the targets for this conjugation.[4] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG7 linker, is crucial for enhancing the water solubility of the TCO group and preventing its hydrophobic-driven "burying" within the antibody structure, which would otherwise render it inactive.
Materials and Reagents
| Reagent | Purpose | Recommended Supplier | Notes |
| Monoclonal Antibody (mAb) | Target for labeling | User-defined | Must be in an amine-free buffer (e.g., PBS). |
| This compound (activated ester) | TCO labeling reagent | User-defined | Assumed to be an NHS or similar amine-reactive ester. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent for TCO reagent | Sigma-Aldrich | Must be high purity and anhydrous to prevent hydrolysis of the ester. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer for antibody and purification | Thermo Fisher Scientific | Ensure it is free of primary amines. |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5 | Reaction buffer component | EMD Millipore | To raise the pH of the reaction mixture. |
| 1 M Tris-HCl, pH 8.0 | Quenching reagent | Invitrogen | To stop the reaction by consuming unreacted TCO ester. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) | Purification of labeled antibody | Thermo Fisher Scientific | For rapid removal of excess labeling reagent. |
| UV-Vis Spectrophotometer (e.g., NanoDrop) | To determine antibody concentration and Degree of Labeling (DOL) | Thermo Fisher Scientific |
Experimental Protocols
Preparation of the Monoclonal Antibody
It is critical to ensure the antibody is in a buffer free of any primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the TCO-ester.
-
Buffer Exchange: If necessary, exchange the antibody into an amine-free buffer such as PBS, pH 7.4. This can be accomplished using a desalting column with an appropriate molecular weight cutoff (e.g., 40K MWCO for an IgG).
-
Concentration Adjustment: Adjust the final antibody concentration to 2-5 mg/mL in PBS.
-
Quantification: Measure the precise concentration of the antibody solution using a spectrophotometer at an absorbance of 280 nm (A280).
Antibody Labeling Procedure
The following protocol is a general guideline. The optimal molar ratio of the TCO reagent to the antibody may need to be determined empirically for each specific antibody. A common starting point is a 10- to 30-fold molar excess.
-
Prepare TCO Reagent Stock Solution: Immediately before use, dissolve the this compound (assumed to be an NHS ester) in anhydrous DMSO to a concentration of 10 mg/mL. Let the vial warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of the prepared monoclonal antibody.
-
Add 1/10th of the antibody volume of 1 M Sodium Bicarbonate (pH 8.5) to raise the reaction pH to approximately 8.0-8.5. Gently mix.
-
Calculate the required volume of the TCO reagent stock solution to achieve the desired molar excess (e.g., 10x, 20x, 30x).
-
Add the calculated volume of the TCO reagent to the antibody solution. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume to avoid antibody precipitation.
-
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or for 2 hours on ice, with gentle mixing. Protect from light if the TCO reagent is light-sensitive.
-
Quench the Reaction: Add 1/10th of the reaction volume of 1 M Tris-HCl, pH 8.0, to quench any unreacted TCO-ester. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Antibody
Purification is essential to remove unconjugated TCO reagent, which could interfere with downstream applications.
-
Column Equilibration: Equilibrate a desalting column (e.g., Zeba Spin Desalting Column, 40K MWCO) with PBS according to the manufacturer's instructions.
-
Purification: Apply the quenched reaction mixture to the equilibrated column. Centrifuge as per the manufacturer's protocol to elute the purified TCO-labeled antibody.
-
Concentration Measurement: Measure the concentration of the purified TCO-mAb conjugate using a spectrophotometer at 280 nm.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the labeling protocol.
| Parameter | Recommended Value | Range/Notes |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 8.0 - 8.5 | Critical for efficient amine labeling. |
| TCO Reagent:Antibody Molar Ratio | 20:1 | Can be optimized in the range of 5:1 to 100:1. |
| Reaction Time | 1-3 hours | At room temperature. |
| Reaction Temperature | Room Temperature | Alternatively, 2 hours on ice. |
| Final DMSO Concentration | < 10% (v/v) | To prevent antibody denaturation/precipitation. |
| Expected Degree of Labeling (DOL) | 2 - 8 | Highly dependent on the antibody and molar ratio used. |
Characterization of TCO-Labeled Antibody
Determining the Degree of Labeling (DOL), which is the average number of TCO molecules conjugated per antibody, is crucial for ensuring consistency.
-
Mass Spectrometry: MALDI-TOF mass spectrometry is a direct method to determine the DOL by measuring the mass shift between the unlabeled and labeled antibody.
-
Tetrazine Reaction Assay: React a known concentration of the TCO-labeled antibody with a molar excess of a tetrazine-conjugated fluorophore. After removing the excess fluorescent tetrazine, the DOL can be calculated by measuring the absorbance of the antibody (at 280 nm) and the fluorophore (at its specific λmax).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the monoclonal antibody labeling protocol.
Caption: Workflow for labeling monoclonal antibodies with an amine-reactive TCO-PEG linker.
Signaling Pathway Analogy: Bioorthogonal Pre-targeting
The logical relationship in a pre-targeting experiment is analogous to a two-step signaling pathway.
References
Application Notes and Protocols for (S)-Tco-peg7-NH2 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional kinetics and biocompatibility.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[2]
The (S)-Tco-peg7-NH2 linker is a versatile reagent designed to leverage the power of TCO-tetrazine ligation. It features three key components:
-
A trans-cyclooctene (TCO) moiety: This strained alkene is the reactive handle that specifically and rapidly reacts with a tetrazine partner.[3]
-
A polyethylene glycol (PEG) spacer (peg7): The hydrophilic PEG linker enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[4]
-
An amine (-NH2) group: This functional group provides a convenient point of attachment to biomolecules. It can be readily coupled to activated carboxylic acids (e.g., NHS esters) or to carboxyl groups on the biomolecule using standard carbodiimide chemistry (e.g., EDC, NHS).
These application notes provide a detailed, step-by-step procedure for the use of this compound in a two-stage bioconjugation workflow: first, the functionalization of a biomolecule with the TCO moiety, and second, the subsequent ligation of the TCO-modified biomolecule with a tetrazine-labeled partner.
Data Presentation
The efficiency of the initial TCO functionalization of a biomolecule is dependent on several factors, including the molar ratio of the TCO-linker to the biomolecule. The subsequent TCO-tetrazine ligation is known for its high yields. The following table summarizes representative quantitative data for these processes based on literature findings.
| Parameter | Molar Ratio (TCO-NHS Ester:Antibody) | Degree of Labeling (DOL) (TCOs per Antibody) | Ligation Reaction | Radiochemical Yield | Reference |
| TCO Functionalization | 5:1 | ~1.5 | TCO-sdAb + 18F-Tetrazine | - | |
| TCO Functionalization | 10:1 | ~2.8 | TCO-sdAb + 18F-Tetrazine | - | |
| TCO Functionalization | 15:1 | ~4.1 | TCO-sdAb + 18F-Tetrazine | - | |
| TCO-Tetrazine Ligation | - | - | TCO-GK-PEG4-sdAb + [18F]AlF-NOTA-tetrazine | 52.0 ± 1.8% | |
| TCO-Tetrazine Ligation | - | - | TCO-PEG4-sdAb + [18F]AlF-NOTA-tetrazine | ~65% modification |
Experimental Protocols
This section provides detailed methodologies for the key steps in the this compound bioconjugation procedure.
Protocol 1: Functionalization of a Biomolecule with this compound
This protocol describes the conjugation of the amine group of this compound to a biomolecule containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Biomolecule with an activated carboxyl group (e.g., NHS ester)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule containing the activated carboxyl group in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
-
TCO-Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration of the stock solution will depend on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution. A typical starting point is a 5-20 fold molar excess of the TCO linker.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C. Reaction times may need to be optimized depending on the reactivity of the biomolecule.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the TCO-functionalized biomolecule using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the number of TCO molecules per biomolecule, can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the modified and unmodified biomolecule.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the "click" reaction between the TCO-functionalized biomolecule and a tetrazine-modified molecule.
Materials:
-
TCO-functionalized biomolecule (from Protocol 1)
-
Tetrazine-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMF or DMSO (if needed to dissolve the tetrazine-modified molecule)
-
Analytical tools for monitoring the reaction (e.g., spectrophotometer) and characterizing the final conjugate (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
Procedure:
-
Reactant Preparation:
-
Ensure the TCO-functionalized biomolecule is in the desired reaction buffer.
-
Dissolve the tetrazine-modified molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <5%) to avoid denaturation of the biomolecule.
-
-
Ligation Reaction:
-
Combine the TCO-functionalized biomolecule and the tetrazine-modified molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine component is often used to ensure complete consumption of the TCO-modified biomolecule.
-
Incubate the reaction for 30-120 minutes at room temperature. The reaction is typically very fast, and the progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance at ~520 nm).
-
-
Purification (if necessary):
-
If excess tetrazine-modified molecule needs to be removed, purification can be performed using size-exclusion chromatography (SEC) or dialysis, depending on the size difference between the conjugate and the excess reactant.
-
-
Characterization:
-
The final bioconjugate can be analyzed by various techniques to confirm successful ligation:
-
SDS-PAGE: A shift in the molecular weight of the TCO-functionalized biomolecule after ligation indicates the formation of the conjugate.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from starting materials.
-
Mass Spectrometry: Provides the exact mass of the final conjugate, confirming the successful ligation.
-
-
References
Revolutionizing In Vivo Imaging: Applications of TCO-PEG Linkers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a powerful bioorthogonal tool for in vivo applications. TCO-PEG linkers, which combine the highly reactive TCO moiety with a biocompatible polyethylene glycol (PEG) spacer, are at the forefront of this revolution, enabling advanced pre-targeted imaging strategies. The PEG spacer is crucial, as it enhances solubility, reduces aggregation, and improves the in vivo stability and pharmacokinetics of the conjugated molecules[1][2][3]. This technology offers significant advantages over traditional direct imaging methods, including improved image contrast, reduced radiation burden to non-target tissues, and the ability to use short-lived radionuclides for imaging long-circulating targeting vectors[4][5].
This document provides a detailed overview of the applications of TCO-PEG linkers for in vivo imaging, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this exciting field.
Key Applications
The primary application of TCO-PEG linkers in vivo is pre-targeted imaging. This two-step approach involves:
-
Pre-targeting: Administration of a TCO-modified targeting molecule (e.g., an antibody or nanoparticle) that is allowed to accumulate at the target site and clear from circulation.
-
Imaging: Subsequent administration of a small, rapidly clearing tetrazine-labeled imaging agent (e.g., a radiotracer or fluorophore) that reacts in vivo with the TCO-modified molecule at the target site.
This strategy has been successfully applied in several areas:
-
Pre-targeted Positron Emission Tomography (PET) Imaging of Cancer: TCO-PEG linkers are used to conjugate antibodies targeting tumor-specific antigens. Following antibody accumulation in the tumor, a radiolabeled tetrazine is administered for PET imaging, resulting in high-contrast images of the tumor.
-
Imaging of Liposomal Nanomedicines: TCO-functionalized phospholipids can be incorporated into the bilayer of PEGylated liposomes. These "TCO-PEG-liposomes" can be tracked in vivo using a radiolabeled tetrazine, providing insights into their biodistribution and tumor accumulation.
-
In Vivo Imaging of the Central Nervous System (CNS): While challenging, pre-targeted approaches using TCO-PEG-modified antibodies are being explored to image targets within the CNS, aiming to overcome the blood-brain barrier.
-
Pre-targeted Single-Photon Emission Computed Tomography (SPECT) Imaging: Similar to PET, this approach uses TCO-PEG linkers for the pre-targeting of a moiety of interest, followed by a SPECT radionuclide-labeled tetrazine for imaging.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies utilizing TCO-PEG linkers for in vivo pre-targeted imaging. This allows for a comparative analysis of different systems and their efficiencies.
| Targeting Moiety | TCO-Linker | Radiolabeled Tetrazine | Animal Model | TCO:Moiety Ratio | Accumulation Interval (h) | Tumor Uptake (%ID/g) | Tumor:Muscle Ratio | Reference |
| sshuA33 Antibody | PEG12-TCO | 64Cu-Tz-SarAr | SW1222 Xenografts (Nude Mice) | Not Specified | 24 | 6.7 ± 1.7 (1 h p.i.) | 21.5 ± 5.6 (24 h p.i.) | |
| U36 mAb | TCO-PEG4-NHS | [89Zr]Zr-DFO-PEG5-Tz | HNSCC Xenografts (VU-SCC-OE) | 6.2 - 27.2 | 24 and 48 | 1.5 ± 0.2 (72 h p.i.) | Comparable to targeted | |
| TCO-PEG-liposomes | TCO–PL in DSPE-PEG2000 | [68Ga]Ga-THP-Tz | Healthy and WEHI-164 Tumor-bearing Mice | Not Applicable | 24 | Not specified for tumor, high in liver and spleen | Not Specified | |
| Aln-TCO (bone targeting) | Not Specified | [111In]In-DOTA-PEG11-Tz | Healthy Animals | Not Applicable | Not Specified | Not Applicable | Not Applicable |
Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Experimental Protocols
Antibody Conjugation with TCO-PEG-NHS Ester
This protocol describes the conjugation of a TCO-PEG linker to an antibody via an N-hydroxysuccinimide (NHS) ester reaction with primary amines (e.g., lysine residues).
Materials:
-
Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-5 mg/mL.
-
TCO-PEG-NHS Ester Stock Solution: Dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: a. Add a calculated molar excess of the TCO-PEG-NHS ester solution to the antibody solution. A starting point is a 5-20 fold molar excess. The optimal ratio should be determined empirically for each antibody. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or overnight at 4°C.
-
Purification: a. Remove the unreacted TCO-PEG-NHS ester and byproducts by purifying the reaction mixture using a PD-10 desalting column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.
-
Characterization: a. Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay). b. Determine the TCO-to-antibody ratio using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) by comparing the mass of the conjugated and unconjugated antibody.
Pre-targeted In Vivo Imaging Protocol
This protocol outlines a general workflow for pre-targeted imaging in a tumor xenograft mouse model.
Materials:
-
TCO-conjugated antibody
-
Radiolabeled tetrazine (e.g., 64Cu-Tz-SarAr, [89Zr]Zr-DFO-PEG5-Tz)
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)
-
Sterile saline for injection
-
PET/SPECT imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Step 1: Administration of TCO-conjugated Antibody: a. Administer a defined dose of the TCO-conjugated antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.
-
Step 2: Accumulation and Clearance Interval: a. Allow the TCO-conjugated antibody to accumulate at the tumor site and for the unbound antibody to clear from the circulation. This interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
Step 3: Administration of Radiolabeled Tetrazine: a. After the accumulation interval, administer a dose of the radiolabeled tetrazine (e.g., 11.1–13.0 MBq) via tail vein injection.
-
Step 4: In Vivo Imaging: a. At various time points post-tetrazine injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform PET or SPECT imaging to visualize the distribution of the radiotracer.
-
Step 5: Biodistribution Studies (Optional but Recommended): a. After the final imaging session, euthanize the mice. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the radiotracer (%ID/g).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Structure of a TCO-PEG-Functionalized Antibody
Caption: Workflow of Pre-targeted In Vivo Imaging
Conclusion
TCO-PEG linkers are versatile and powerful tools that are significantly advancing the field of in vivo imaging. The pre-targeted approach enabled by these linkers offers a solution to many of the challenges associated with traditional direct targeting methods. By providing improved image contrast and reducing off-target radiation exposure, TCO-PEG linkers are paving the way for more sensitive and safer diagnostic imaging and have potential applications in targeted radionuclide therapy. The protocols and data presented here serve as a guide for researchers looking to harness the power of this innovative technology in their own work.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Labeling using (S)-Tco-peg7-NH2
These application notes provide a detailed protocol for the use of (S)-Tco-peg7-NH2 in two-step live cell labeling experiments. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). This "click chemistry" approach allows for the specific labeling of biomolecules in living systems with minimal perturbation.[1][2][3][4]
The this compound reagent contains a reactive amine group and a TCO group, separated by a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The PEG linker enhances water solubility and reduces steric hindrance. The primary amine allows for the straightforward conjugation of this linker to a molecule of interest, such as a fluorescent dye or a small molecule, via standard amine-reactive chemistry (e.g., using an NHS ester-functionalized payload). The TCO group then enables rapid and specific ligation to a tetrazine-modified target on or within live cells.
Principle of the Two-Step Labeling Strategy
The protocol described herein involves two key steps:
-
Metabolic or Antibody-Based Introduction of Tetrazine: Target cells are first treated with a precursor molecule that is metabolically incorporated into cellular components (e.g., cell surface glycans) and displays a tetrazine moiety. Alternatively, a tetrazine-modified antibody can be used to target a specific cell surface protein.
-
Bioorthogonal Labeling with a TCO-Probe: A fluorescent probe is synthesized by conjugating a fluorophore to this compound. This TCO-functionalized probe is then introduced to the tetrazine-labeled live cells, where the iEDDA reaction results in covalent and specific labeling of the target.
This two-step approach is highly advantageous for live-cell imaging as it separates the labeling of the biomolecule of interest from the introduction of the detection tag, minimizing potential interference with cellular processes.
Quantitative Data
The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics and high efficiency, which are crucial for effective labeling at low concentrations in complex biological environments.
| Parameter | Value | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | |
| Second-Order Rate Constant (k) | Up to 2000 M⁻¹s⁻¹ | |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | |
| Catalyst Requirement | None (Catalyst-free) | |
| Reaction Time | Seconds to minutes at micromolar concentrations |
Experimental Protocols
Protocol 1: Preparation of a TCO-PEG7-Fluorophore Conjugate
This protocol describes the conjugation of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the amine group of this compound.
Materials:
-
This compound
-
NHS ester of the desired fluorophore (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve Reagents: Immediately before use, prepare a 10 mM stock solution of the fluorophore NHS ester in anhydrous DMSO. Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add a 1.5-fold molar excess of the dissolved fluorophore NHS ester to the this compound solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Purify the TCO-PEG7-Fluorophore conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization and Storage: Confirm conjugation using UV-Vis spectroscopy. Store the purified conjugate at -20°C, protected from light.
Protocol 2: Live Cell Labeling
This protocol outlines the labeling of live cells that have been metabolically engineered to express tetrazine on their surface.
Materials:
-
Mammalian cells expressing surface tetrazines (e.g., pre-treated with Ac4ManNTz)
-
TCO-PEG7-Fluorophore conjugate (from Protocol 1)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed the tetrazine-expressing cells on an imaging-compatible plate or coverslip and grow to 60-80% confluency.
-
Preparation of Labeling Solution: Prepare a working solution of the TCO-PEG7-Fluorophore conjugate in pre-warmed (37°C) live-cell imaging medium. A typical starting concentration is 5-10 µM.
-
Washing: Gently wash the cells twice with warm PBS to remove any residual media components.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Diagrams
Caption: Experimental workflow for live cell labeling.
Caption: Inverse-electron-demand Diels-Alder cycloaddition.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Tco-peg7-NH2 and Tetrazine-Modified Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of (S)-Tco-peg7-NH2 to a tetrazine-modified drug is a cutting-edge example of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for creating stable drug conjugates under mild, aqueous conditions without the need for a catalyst.[1][2][3] The trans-cyclooctene (TCO) moiety on the PEGylated amine reacts selectively with the tetrazine group on the drug, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[3][4] This highly efficient "click chemistry" enables precise control over the conjugation process, which is crucial in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
The polyethylene glycol (PEG) spacer in this compound enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during the conjugation reaction. These application notes provide detailed protocols for the successful conjugation of this compound with a tetrazine-modified drug, including recommended reaction conditions, purification methods, and characterization techniques.
Core Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient tetrazine acts as a diene and the strained, electron-rich TCO serves as the dienophile in an inverse-electron-demand Diels-Alder reaction. This forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine product.
Quantitative Data Summary
The kinetics of the TCO-tetrazine reaction are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low micromolar or even nanomolar concentrations.
| Parameter | Recommended Value | Notes |
| **Second-Order Rate Constant (k₂) ** | 10³ - 10⁶ M⁻¹s⁻¹ | Varies with specific TCO and tetrazine structures. |
| Stoichiometry (TCO:Tetrazine) | 1 : 1.05-1.5 | A slight excess of the tetrazine-modified drug is often used. |
| Concentration of Reactants | µM to mM range | Effective even at low concentrations due to high reaction rates. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds efficiently at ambient temperatures. |
| Reaction Time | 30 minutes - 2 hours | Typically complete within this timeframe. |
| pH | 6.0 - 9.0 | The reaction is efficient within this pH range. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Tetrazine-modified drug
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting columns or size-exclusion chromatography (SEC) system for purification.
Experimental Workflow
Protocol 1: General Conjugation of this compound with a Tetrazine-Modified Drug
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Dissolve the tetrazine-modified drug in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer) to a known concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-modified drug solution to the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-modified drug is recommended to ensure complete consumption of the TCO reagent.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing. For temperature-sensitive molecules, the reaction can be performed at 4°C, though the reaction time may need to be extended.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by spectrophotometry by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or a desalting column appropriate for the molecular weight of the conjugate.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the identity and purity of the product.
-
Protocol 2: Pre-targeting Workflow for In-Vivo Applications
In a pre-targeting strategy, the TCO-modified molecule (e.g., an antibody conjugated with this compound) is administered first, allowed to accumulate at the target site, and then the tetrazine-functionalized payload (drug) is administered for rapid reaction at the target.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Suboptimal stoichiometry | Empirically optimize the molar ratio of reactants. A slight excess of one component is often beneficial. |
| Inactive reagents | Ensure the TCO and tetrazine reagents have been stored properly and are not degraded. | |
| Steric hindrance | If conjugating to a large biomolecule, consider a longer PEG spacer to reduce steric hindrance. | |
| Presence of Side Products | Instability of tetrazine or TCO | Some tetrazine derivatives can be unstable under certain biological conditions. Ensure the chosen reagents are stable under the reaction conditions. |
| Non-specific binding | If working with proteins, ensure proper purification to remove any non-covalently bound reactants. |
Conclusion
The reaction between this compound and a tetrazine-modified drug is a robust and highly efficient method for creating stable bioconjugates. Its rapid kinetics, high specificity, and mild reaction conditions make it an invaluable tool in drug development and various other biomedical applications. By following the protocols and considering the recommendations outlined in these application notes, researchers can achieve successful and reproducible conjugations for their specific research needs.
References
Application Notes and Protocols for the Purification of Antibody-(S)-Tco-peg7-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with functionalized linkers, such as (S)-Tco-peg7-NH2, is a critical process in the development of targeted therapeutics and diagnostics, including antibody-drug conjugates (ADCs). The trans-cyclooctene (TCO) moiety enables highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) click chemistry reactions. The PEG7 linker provides hydrophilicity, which can improve solubility and reduce aggregation. Following the conjugation reaction, a heterogeneous mixture containing the desired antibody conjugate, unconjugated antibody, and excess linker-payload molecules typically exists. Therefore, robust purification is essential to ensure the safety, efficacy, and homogeneity of the final product.
This document provides detailed application notes and protocols for the purification of antibody-(S)-Tco-peg7-NH2 conjugates. The primary methods discussed are Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), which are widely used for the purification of antibody conjugates.[][2]
Purification Strategies
The choice of purification strategy depends on the specific characteristics of the antibody conjugate and the nature of the impurities to be removed. The most common impurities include unconjugated linker-payload, unconjugated antibody, and aggregates.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[3][4] It is highly effective for removing small molecule impurities, such as unconjugated this compound, and for buffer exchange.[] SEC is also a standard method for analyzing and quantifying aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of the relatively hydrophobic TCO linker to the antibody increases its hydrophobicity. This property allows for the separation of antibody conjugates with different drug-to-antibody ratios (DARs) from the unconjugated antibody.
Experimental Protocols
Size-Exclusion Chromatography (SEC) for Desalting and Removal of Unconjugated Linker
This protocol is designed to remove excess, unconjugated this compound and to exchange the buffer of the antibody conjugate solution.
Materials and Reagents:
-
Crude antibody-(S)-Tco-peg7-NH2 conjugate solution
-
SEC column (e.g., Sephadex G-25, PD-10 desalting columns)
-
Equilibration and Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other suitable buffer
-
HPLC or FPLC system
-
UV Detector (280 nm)
-
Fraction collector
Protocol:
-
Column Selection and Equilibration:
-
Choose an SEC column with a fractionation range suitable for separating the antibody conjugate (typically >150 kDa) from the small molecule linker (~1 kDa).
-
Equilibrate the column with at least 2-3 column volumes (CVs) of the desired buffer until a stable baseline is achieved on the UV detector.
-
-
Sample Loading:
-
Centrifuge the crude conjugate solution at 14,000 x g for 5-10 minutes to remove any precipitated material.
-
Load the clarified sample onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm. The antibody conjugate will elute first in the void volume, followed by the smaller, unconjugated linker.
-
Collect fractions corresponding to the antibody conjugate peak.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified antibody conjugate.
-
If necessary, concentrate the pooled fractions using a suitable method such as centrifugal filtration (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (e.g., 30-50 kDa).
-
Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugate Species
This protocol is designed to separate the antibody-(S)-Tco-peg7-NH2 conjugate from the unconjugated antibody based on differences in hydrophobicity.
Materials and Reagents:
-
Partially purified antibody-(S)-Tco-peg7-NH2 conjugate (e.g., after SEC desalting)
-
HIC column (e.g., Phenyl or Butyl-based resins)
-
Mobile Phase A (Binding Buffer): High salt concentration, e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.
-
HPLC or FPLC system
-
UV Detector (280 nm)
-
Fraction collector
Protocol:
-
Column Selection and Equilibration:
-
Select a HIC column with appropriate hydrophobicity for the antibody conjugate. Phenyl-based columns are often a good starting point.
-
Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the sample to match that of Mobile Phase A by adding a concentrated salt solution.
-
Load the sample onto the equilibrated HIC column.
-
-
Elution and Fraction Collection:
-
Wash the column with 100% Mobile Phase A for several CVs to remove any unbound material.
-
Elute the bound species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). A typical gradient might be from 0% to 100% Mobile Phase B over 20-30 CVs.
-
The unconjugated antibody, being less hydrophobic, will elute first, followed by the antibody-(S)-Tco-peg7-NH2 conjugate.
-
Collect fractions across the elution peak(s).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified conjugate with the desired DAR.
-
Pool the desired fractions.
-
Perform buffer exchange via SEC (as described in Protocol 1) to remove the high salt concentration.
-
Data Presentation
Table 1: Typical Purification Parameters and Expected Outcomes
| Parameter | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Purpose | Desalting, buffer exchange, removal of unconjugated linker & aggregates | Separation of species with different DARs, removal of unconjugated antibody |
| Typical Column | Sephadex G-25, Superdex 200 | Phenyl Sepharose, Butyl Sepharose |
| Mobile Phase | Isocratic (e.g., PBS) | Salt gradient (e.g., Ammonium Sulfate) |
| Typical Recovery | > 90% | 70-90% |
| Purity Achieved | High removal of small molecules | High homogeneity of DAR species |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of antibody-(S)-Tco-peg7-NH2 conjugates.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for (S)-Tco-peg7-NH2 in Pretargeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted cancer therapy represents a promising strategy to enhance the therapeutic index of radionuclide therapies by separating the tumor-targeting agent from the radioactive payload. This approach minimizes the systemic toxicity associated with conventional radioimmunotherapy. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of modern pretargeting strategies due to its rapid kinetics and bioorthogonality.
(S)-Tco-peg7-NH2 is a key reagent in this methodology. It is an ADC (Antibody-Drug Conjugate) linker that contains a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic seven-unit polyethylene glycol (PEG7) spacer, and a terminal amine group (-NH2). The TCO group enables the bioorthogonal reaction with a tetrazine-labeled therapeutic agent. The PEG7 spacer enhances solubility and improves in vivo pharmacokinetics. The terminal amine allows for its conjugation to antibodies or other targeting vectors, typically after activation to an N-hydroxysuccinimide (NHS) ester.
These application notes provide a comprehensive overview of the use of this compound in pretargeted cancer therapy, including detailed experimental protocols and a summary of relevant in vivo data.
Principle of TCO-Based Pretargeted Therapy
The pretargeted radioimmunotherapy (PRIT) approach using TCO-modified antibodies and tetrazine-radioligands is a multi-step process designed to maximize the delivery of radiation to the tumor while minimizing exposure to healthy tissues.[1]
The general workflow is as follows:
-
Administration of TCO-Modified Antibody: A tumor-specific monoclonal antibody (mAb), previously conjugated with this compound (as an activated ester), is administered to the patient.
-
Antibody Accumulation and Clearance: The TCO-modified antibody circulates in the bloodstream, accumulates at the tumor site by binding to its target antigen, and clears from non-target tissues over a period of time (typically 24-72 hours).
-
Administration of Radiolabeled Tetrazine: A small, radiolabeled tetrazine molecule is administered.
-
In Vivo "Click" Reaction and Excretion: The radiolabeled tetrazine rapidly reacts with the TCO-modified antibody accumulated at the tumor via the IEDDA "click" reaction. Unreacted radiolabeled tetrazine, due to its small size, is quickly cleared from the body through renal excretion.[1]
This strategy results in a high concentration of the radionuclide at the tumor site and a low background signal, significantly improving the therapeutic window.
Below is a diagram illustrating the pretargeted radioimmunotherapy workflow.
Caption: Workflow of pretargeted radioimmunotherapy using the TCO-tetrazine reaction.
Experimental Protocols
Protocol 1: Antibody Modification with (S)-Tco-peg7-NHS Ester
This protocol describes the conjugation of a TCO moiety to a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester of (S)-Tco-peg7-amine. The this compound must first be activated to an NHS ester, or a commercially available pre-activated form such as (S)-TCO-PEG7-NHS ester should be used. This procedure targets primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
(S)-TCO-PEG7-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Zeba™ Spin Desalting Columns (or similar size-exclusion chromatography system)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified. Exchange the buffer to PBS (pH 7.4-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Measure the absorbance at 280 nm (A280) to determine the precise concentration.
-
-
TCO-PEG7-NHS Ester Preparation:
-
Allow the vial of TCO-PEG7-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the TCO-PEG7-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reconstituted reagent.
-
-
Antibody Conjugation:
-
Add a 5- to 20-fold molar excess of the TCO-PEG7-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-Modified Antibody:
-
Remove excess, unreacted TCO-PEG7-NHS ester and quenching buffer using a desalting column equilibrated with PBS.
-
Collect the purified TCO-modified antibody.
-
-
Characterization:
-
Measure the concentration of the purified antibody using A280.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.
-
The following diagram illustrates the antibody conjugation workflow.
Caption: Workflow for antibody modification with TCO-PEG7-NHS ester.
Protocol 2: In Vivo Pretargeted Radioimmunotherapy Study in a Murine Model
This protocol outlines a general procedure for a biodistribution and therapy study in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
TCO-modified antibody (from Protocol 1)
-
Radiolabeled tetrazine (e.g., ¹⁷⁷Lu-DOTA-PEG7-Tz)
-
Saline solution for injection
-
Animal handling and injection equipment
-
Gamma counter for biodistribution studies
-
Calipers for tumor volume measurement
Procedure:
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice until tumors reach a suitable size (e.g., 100-200 mm³).
-
-
Administration of TCO-Modified Antibody:
-
Administer a defined dose of the TCO-modified antibody (e.g., 100-200 µg) to each mouse via tail vein injection.
-
-
Pretargeting Interval:
-
Allow a pretargeting interval of 24 to 72 hours for the antibody to accumulate in the tumor and clear from the blood. The optimal interval should be determined empirically.
-
-
Administration of Radiolabeled Tetrazine:
-
Inject a molar excess of the radiolabeled tetrazine (e.g., 1.5:1 molar ratio of tetrazine to antibody) via tail vein injection.
-
-
Biodistribution Study:
-
At various time points post-injection of the radiolabeled tetrazine (e.g., 4, 24, 72, 120 hours), euthanize cohorts of mice.
-
Collect tumors, blood, and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Therapy Study:
-
For therapy studies, administer a therapeutic dose of the radiolabeled tetrazine.
-
Monitor tumor growth by caliper measurements and mouse body weight regularly.
-
Observe the animals for any signs of toxicity.
-
Survival can be monitored as a primary endpoint.
-
Data Presentation
The following tables summarize representative quantitative data from pretargeted radioimmunotherapy studies using the TCO-tetrazine system.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG7-Tz in Pancreatic Cancer Xenograft Model Pretargeted with 5B1-TCO Antibody [2]
| Tissue | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 120 h (%ID/g) |
| Blood | 1.8 ± 0.4 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.3 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Liver | 1.1 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Kidneys | 2.1 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |
| Tumor | 4.6 ± 0.8 | 10.5 ± 2.5 | 12.0 ± 5.3 | 16.8 ± 3.9 |
Data are presented as mean ± standard deviation. A 72-hour pretargeting interval was used.[2]
Table 2: Tumor-to-Tissue Ratios for ¹⁷⁷Lu-DOTA-PEG7-Tz in Pretargeted Mice [2]
| Ratio | 4 h | 24 h | 72 h | 120 h |
| Tumor:Blood | 2.6 | 26.3 | 120.0 | 168.0 |
| Tumor:Liver | 4.2 | 26.3 | 60.0 | 84.0 |
| Tumor:Kidney | 2.2 | 17.5 | 40.0 | 84.0 |
| Tumor:Muscle | 11.5 | 105.0 | 120.0 | 168.0 |
Ratios calculated from the mean %ID/g values in Table 1.
Table 3: Therapeutic Efficacy of Pretargeted ¹⁷⁷Lu-DOTA-PEG7-Tz in a Pancreatic Cancer Xenograft Model
| Treatment Group | Median Survival (days) |
| Saline Control | 21 |
| 400 µCi ¹⁷⁷Lu-DOTA-PEG7-Tz | 35 |
| 800 µCi ¹⁷⁷Lu-DOTA-PEG7-Tz | 49 |
| 1200 µCi ¹⁷⁷Lu-DOTA-PEG7-Tz | 63 |
A dose-dependent therapeutic response was observed.
Conclusion
This compound is an essential tool for the development of pretargeted cancer therapies. Its properties allow for the efficient and stable conjugation to targeting molecules, such as antibodies, enabling the subsequent in vivo capture of radiolabeled tetrazines. The protocols and data presented here provide a framework for researchers to design and execute their own pretargeted therapy experiments. The high tumor-to-background ratios and demonstrated therapeutic efficacy underscore the potential of this approach to improve outcomes for cancer patients.
References
Troubleshooting & Optimization
troubleshooting low yield in (S)-Tco-peg7-NH2 conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting low-yield conjugation reactions involving (S)-Tco-peg7-NH2. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a molecule with this compound and (2) the subsequent click reaction with a tetrazine-modified molecule.
Q1: My final conjugate yield is unexpectedly low. Where should I start troubleshooting?
Low yield in the final product is typically rooted in one of the two main reaction stages: the initial conjugation of the TCO linker to your target molecule or the subsequent TCO-tetrazine ligation. The first step is to determine which stage is inefficient.
Recommended Troubleshooting Workflow:
-
Analyze the First Reaction: After conjugating your primary molecule with this compound and purifying the product, verify the efficiency of TCO incorporation. This can be done using techniques like mass spectrometry to confirm the mass shift or by reacting a small aliquot with a fluorescent tetrazine dye and analyzing the result by gel electrophoresis or chromatography.
-
Isolate the Problem:
-
If TCO incorporation is low, focus on troubleshooting the initial amine conjugation step (See Q2).
-
If TCO incorporation is successful but the final yield is still low, the issue likely lies with the TCO-tetrazine ligation step or the stability of the TCO-labeled intermediate (See Q3).
-
Caption: General troubleshooting workflow for low-yield conjugation.
Q2: My TCO incorporation is low after reacting my NHS-ester activated molecule with this compound. What are the common causes?
The reaction between a primary amine (on your TCO linker) and an N-hydroxysuccinimide (NHS) ester is highly efficient but sensitive to reaction conditions. Low yield at this stage is often due to one of the following factors.
-
Hydrolysis of the NHS Ester: The NHS ester on your target molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[1]
-
Solution: Always allow the vial of your NHS-activated molecule to equilibrate to room temperature before opening to prevent water condensation.[1][2] Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before you plan to use them.[1][2] Do not store stock solutions of NHS esters for long periods.
-
-
Suboptimal pH: The acylation reaction is highly pH-dependent. The primary amine of the TCO linker needs to be deprotonated to be nucleophilic.
-
Solution: Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5. While higher pH increases the reaction rate with the amine, it also accelerates the hydrolysis of the NHS ester.
-
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for the NHS ester, significantly reducing your yield.
-
Solution: Ensure your reaction buffer is free of extraneous primary amines. Use buffers such as PBS, HEPES, or borate buffer.
-
-
Low Reactant Concentration: Competing hydrolysis is more pronounced in dilute solutions.
-
Solution: For protein conjugations, aim for a protein concentration of 1-5 mg/mL. If your protein is not soluble at this concentration, you may need to increase the molar excess of the TCO linker.
-
Caption: Common causes and solutions for low TCO incorporation.
Q3: My TCO incorporation seems fine, but the final TCO-tetrazine "click" reaction yield is low. Why?
The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and specific. If this step is failing, consider the following possibilities:
-
TCO Instability: The trans-isomer of cyclooctene is highly strained and reactive, but it is not indefinitely stable. It can slowly isomerize to the unreactive cis-cyclooctene (CCO). This process can be accelerated by certain storage conditions.
-
Solution: Store your this compound reagent and your TCO-labeled intermediate at -20°C or below. Avoid repeated freeze-thaw cycles. One study noted that a TCO-labeled antibody lost ~10% of its reactivity after 4 weeks at 4°C. For critical applications, use freshly prepared TCO-labeled molecules.
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.
-
Solution: While a 1:1 ratio is often effective due to the fast kinetics, using a slight molar excess (e.g., 1.1 to 1.5-fold) of the less critical or more abundant component can help drive the reaction to completion.
-
-
Steric Hindrance: Although the PEG7 spacer is designed to minimize this, if both the TCO and tetrazine are attached to very large or complex molecules, steric hindrance can slow the reaction rate.
-
Solution: Increase the reaction time (e.g., 2 hours at room temperature or overnight at 4°C) or slightly increase the reaction temperature (e.g., to 37°C) to provide more energy to overcome steric barriers.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound? A: The reagent should be stored at -20°C, protected from moisture. As a TCO-containing compound, long-term storage is not recommended due to potential isomerization to the unreactive CCO form.
Q: What is the optimal stoichiometry for the two reaction steps? A:
-
Amine-NHS Ester Conjugation: A 10- to 20-fold molar excess of the this compound linker relative to the NHS-activated molecule is a common starting point, especially for protein conjugations.
-
TCO-Tetrazine Ligation: Due to the fast kinetics, a 1:1 molar ratio is often sufficient. To ensure complete conversion, a 1.05 to 1.5-fold molar excess of the tetrazine component is frequently recommended.
Q: How does the PEG7 linker influence my experiment? A: The hydrophilic PEG7 spacer is designed to:
-
Increase the water solubility of the linker and the subsequent conjugate.
-
Reduce the potential for aggregation of labeled proteins.
-
Provide a flexible spacer arm to minimize steric hindrance between the two conjugated molecules, facilitating an efficient TCO-tetrazine reaction.
Q: What is the best method for purifying my PEGylated conjugates? A: The choice of purification method depends on the size and properties of your molecules. The goal is to remove unreacted linkers and other reagents.
-
Size Exclusion Chromatography (SEC): Highly effective for separating larger, PEGylated proteins from smaller, unreacted TCO linkers or tetrazine reagents.
-
Ion Exchange Chromatography (IEX): Can separate PEGylated proteins from un-PEGylated ones, as the PEG chains can shield surface charges on the protein.
-
Dialysis / Ultrafiltration: A good method for removing small molecule impurities from large protein conjugates.
-
Spin Desalting Columns: Excellent for rapid buffer exchange and removing excess low-molecular-weight reagents after the reaction is complete.
Data Summary
Table 1: Recommended Reaction Conditions for Conjugation
| Parameter | Step 1: Amine-NHS Ester Conjugation | Step 2: TCO-Tetrazine Ligation | Reference(s) |
| pH | 7.2 - 9.0 | 6.0 - 9.0 | |
| Recommended Buffer | PBS, HEPES, Borate (Amine-Free) | PBS, HEPES | |
| Molar Ratio | 10-20x excess of TCO-amine linker | 1:1 or 1:1.5 (TCO:Tetrazine) | |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C | |
| Duration | 30-60 min (RT) or 2 hours (4°C) | 30-60 min |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Best For | Pros | Cons | Reference(s) |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Removing unreacted linkers/dyes from large biomolecules | High resolution for size differences | Can be slow; potential for non-specific binding | |
| Ion Exchange Chromatography (IEX) | Separation by surface charge | Separating PEGylated from un-PEGylated proteins; isomer separation | High resolution based on charge | Requires charged molecule; buffer limitations | |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Buffer exchange; removing small molecule impurities | Simple, scalable | Low resolution; cannot separate molecules of similar size | |
| Spin Desalting Columns | Gel filtration | Rapid removal of salts and small molecules | Fast, convenient | Limited sample volume; not for high-resolution separation |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol provides a general workflow for conjugating an NHS-ester activated protein with this compound, followed by ligation to a tetrazine-labeled molecule.
Caption: Workflow for a two-step TCO-tetrazine conjugation.
Step 1: Preparation of Reactants
-
Buffer Exchange: Ensure your NHS-ester activated protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL using a spin desalting column.
-
Prepare TCO Linker: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
Step 2: Amine-NHS Ester Conjugation
-
Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. Ensure the final DMSO volume does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubating for 15 minutes.
Step 3: Purification of the TCO-Labeled Protein
-
Remove excess, unreacted TCO linker by passing the reaction mixture through a spin desalting column equilibrated with your desired buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the purified TCO-labeled protein.
Step 4: TCO-Tetrazine Ligation
-
Prepare your tetrazine-functionalized molecule in a compatible buffer.
-
Mix the purified TCO-labeled protein with the tetrazine molecule. A 1:1.1 molar ratio of TCO-protein to tetrazine-molecule is a good starting point.
-
Allow the reaction to proceed for 60 minutes at room temperature.
Step 5: Final Purification and Analysis
-
Purify the final conjugate from any unreacted tetrazine or protein using an appropriate method, such as Size Exclusion Chromatography (SEC).
-
Analyze the final product using SDS-PAGE, mass spectrometry, and other relevant characterization techniques to confirm conjugation and purity.
References
Technical Support Center: Preventing Isomerization of trans-Cyclooctene (TCO)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a problem?
A1: trans-Cyclooctene (TCO) is a highly reactive dienophile used in bioorthogonal chemistry, particularly in tetrazine ligations. Its reactivity stems from the strain in its trans-double bond. However, this strained configuration is thermodynamically less stable than its cis-isomer. Isomerization is the process where the trans-isomer converts to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This conversion deactivates the TCO, reducing the efficiency of labeling and conjugation reactions in your experiments.[1][2] For cellular applications, this decrease in labeling efficiency is the primary consequence, as the cis-isomer does not typically cause non-selective off-target labeling.[1]
Q2: What are the main causes of TCO isomerization?
A2: Several factors can promote the isomerization of TCO to CCO. Understanding these can help in designing experiments to minimize this unwanted side reaction. The primary causes include:
-
Radical-mediated pathways: Radical intermediates have been proposed to play a significant role in the isomerization of TCOs.
-
Presence of thiols: High concentrations of thiols, such as those found in cell culture media or in molecules like mercaptoethanol, can promote TCO isomerization, possibly through a radical-mediated thiol-ene/retro-thiol-ene pathway.
-
Copper-containing proteins: Certain proteins that contain copper can catalyze the isomerization of TCO. This is a crucial consideration for in vivo and in vitro experiments involving biological samples.
-
Exposure to light: Light, particularly UV light, can induce isomerization.
-
Storage conditions: Improper storage of TCO reagents, especially non-crystalline derivatives, can lead to degradation and isomerization over time. More reactive TCO derivatives are particularly prone to deactivation during long-term storage.
-
Thiamine degradation products: In cell culture media like DMEM, degradation products of thiamine, such as 5-hydroxy-3-mercapto-2-pentanone, have been identified as catalysts for TCO isomerization.
Troubleshooting Guide
Issue: My TCO-containing compound is showing reduced reactivity in tetrazine ligation reactions.
This is a common sign of TCO isomerization. The following troubleshooting steps can help you identify the cause and prevent it in future experiments.
Step 1: Evaluate Your Storage and Handling Procedures
Improper storage is a frequent cause of TCO degradation.
-
Question: How are you storing your TCO reagents?
-
Recommendation: Non-crystalline TCO derivatives should be stored as dilute solutions in the freezer and are best used within a few weeks of preparation. Crystalline derivatives are more stable and can be stored as solids for over a year in a refrigerator. For long-term storage of highly reactive TCOs, consider converting them to their more stable Ag(I) complexes.
Step 2: Assess the Composition of Your Reaction Medium
Components in your experimental medium can catalyze isomerization.
-
Question: Does your reaction medium contain high concentrations of thiols or copper?
-
Recommendation:
-
Thiols: If your protocol involves high concentrations of thiols (e.g., mercaptoethanol), consider adding a radical inhibitor like Trolox (a water-soluble vitamin E analog) to suppress isomerization.
-
Copper: If you suspect copper-containing proteins are causing isomerization, you can try to minimize their impact by increasing the steric hindrance on the TCO tag or by shortening the linker between the TCO and the molecule of interest to prevent interaction with these proteins.
-
Cell Culture Media: Be aware that some cell culture media, like DMEM, contain components that can catalyze isomerization.
-
Step 3: Protect from Light Exposure
-
Question: Are you protecting your TCO-containing solutions from light?
-
Recommendation: TCO can be sensitive to light-mediated isomerization. It is good practice to work in a fume hood with the sash down and to wrap reaction vessels in aluminum foil to minimize light exposure.
Experimental Protocols
Protocol 1: Stabilization of TCO with a Radical Inhibitor (Trolox)
This protocol describes how to suppress thiol-promoted TCO isomerization using the radical inhibitor Trolox.
-
Prepare a stock solution of Trolox: Dissolve Trolox in an appropriate solvent (e.g., water or PBS) to make a concentrated stock solution.
-
Add Trolox to your reaction mixture: In a control experiment where 30 mM s-TCO was mixed with 30 mM mercaptoethanol in D2O-PBS (pD 7.4), isomerization was observed within hours. The inclusion of 30 mM Trolox in a similar mixture completely suppressed isomerization, with less than 5% isomerization detected after 29.5 hours.
-
Incubate your reaction: Proceed with your experiment as planned, ensuring the final concentration of Trolox is sufficient to inhibit radical formation.
Protocol 2: Long-Term Storage of TCO as a Silver(I) Complex
For long-term storage, highly reactive TCOs can be protected as stable Ag(I) complexes.
-
Complexation: Combine the TCO derivative with silver nitrate (AgNO₃) in a solvent like acetonitrile or methanol. Let the mixture stand for 15 minutes.
-
Isolation: Concentrate the solution under reduced pressure to obtain the TCO•AgNO₃ complex.
-
Storage: The resulting complex is significantly more stable. For instance, neat s-TCO•AgNO₃ maintained ≥95% purity after being stored in an open flask at 30°C for 3 days.
-
Decomplexation: The TCO can be readily liberated from the silver complex when needed by the addition of a sodium chloride (NaCl) solution. The high concentration of chloride ions rapidly dissociates the complex, making the TCO available for reaction.
Quantitative Data on TCO Stability
The stability of TCO derivatives can vary significantly depending on their structure and the experimental conditions. The following table summarizes the stability of different TCOs under various conditions.
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, then rapid isomerization. | |
| d-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 12 hours, then rapid isomerization. | |
| s-TCO | Methanol-d₄ at 25°C | 96% fidelity after 3 days, 86% fidelity after 7 days. | |
| s-TCO | Phosphate buffered D₂O (pD 7.4) at 25°C | 69% fidelity after 3 days. | |
| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition after 14 days. | |
| d-TCO | Human serum at room temperature | >97% trans-isomer remained after 4 days. | |
| d-TCO | 30 mM mercaptoethanol at pH 7.4 | 43% isomerization after 5 hours. | |
| s-TCO-TAMRA•AgNO₃ | Neat, open flask at 30°C | ≥95% purity after 3 days. |
Visual Guides
The following diagrams illustrate the TCO isomerization process and a workflow for its prevention.
Caption: Factors leading to TCO isomerization.
Caption: Workflow to prevent TCO isomerization.
References
Technical Support Center: Optimizing TCO-Tetrazine Ligation for Maximum Speed
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions for the fastest possible reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the TCO-tetrazine ligation?
The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[3][4] The rate of this reaction is determined by the energy gap between the highest occupied molecular orbital (HOMO) of the TCO (dienophile) and the lowest unoccupied molecular orbital (LUMO) of the tetrazine (diene).[1]
Q2: How can I select the fastest TCO and tetrazine derivatives for my experiment?
To achieve the highest reaction rates, you should choose a TCO with electron-donating groups (EDGs) and a tetrazine with electron-withdrawing groups (EWGs).
-
TCO Selection: Increased ring strain in the TCO molecule leads to faster kinetics. For instance, the development of conformationally strained TCOs, such as d-TCO and s-TCO, has resulted in significantly faster reaction rates compared to the parent TCO.
-
Tetrazine Selection: EWGs on the tetrazine ring lower its LUMO energy, accelerating the reaction. Additionally, smaller substituents on the tetrazine are generally more reactive due to reduced steric hindrance. For example, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically much more reactive than their methyl- or phenyl-substituted counterparts.
Q3: What are the optimal reaction conditions (pH, temperature, solvent) for speed?
-
pH: The TCO-tetrazine ligation is generally insensitive to pH within the physiological range of 6 to 9. However, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), when working with NHS esters to introduce TCO or tetrazine moieties to proteins, to avoid unwanted side reactions.
-
Temperature: The reaction is typically fast even at room temperature. However, increasing the temperature to 37°C or 40°C can further accelerate the reaction. For extremely fast reactions that are difficult to control, the temperature can be lowered to 4°C.
-
Solvent: The reaction proceeds well in a variety of aqueous buffers, including PBS. Some studies have shown that aqueous conditions can accelerate the reaction due to the hydrophobic effect. The reaction is also efficient in organic solvents like methanol or DMSO.
Q4: Is a catalyst required for the TCO-tetrazine ligation?
No, the TCO-tetrazine ligation is a catalyst-free reaction. This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper, which are required for other click chemistry reactions such as CuAAC.
Q5: How can I monitor the progress of my ligation reaction?
The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine at around 520-550 nm. For slower reactions, NMR spectroscopy can be used to observe the disappearance of reactant peaks and the appearance of product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Reactants: The chosen TCO or tetrazine derivatives may have inherently slow kinetics. | Select a more reactive TCO (e.g., s-TCO, d-TCO) or a tetrazine with electron-withdrawing groups and minimal steric hindrance. |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants. The reaction is effective even at nanomolar to micromolar concentrations. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial. | |
| Low Temperature: The reaction may be too slow at lower temperatures. | Increase the reaction temperature to room temperature, 37°C, or 40°C. | |
| Inconsistent Results | Fluctuating Temperature: Variations in ambient temperature can lead to inconsistent reaction rates. | Use a temperature-controlled environment like a water bath or incubator to ensure a stable reaction temperature. |
| Hydrolysis of NHS Ester: If using an NHS ester to functionalize a molecule, it may have hydrolyzed due to moisture. | Allow the NHS ester vial to equilibrate to room temperature before opening and prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Unexpected Byproducts | High Temperature: Elevated temperatures may lead to the degradation of sensitive reactants or promote side reactions. | Lower the reaction temperature. Assess the thermal stability of your specific tetrazine and biomolecules. |
Quantitative Data on Reaction Kinetics
The following table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the impact of their structure on reaction speed.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazine | ~1,000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |
| TCO-PEG₄ | Me₄Pyr-Tz | 69,400 | DPBS |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |
| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | Water |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
-
Reactant Preparation: Prepare stock solutions of your TCO-functionalized and tetrazine-functionalized molecules in a suitable solvent (e.g., DMSO, DMF, or PBS).
-
Reaction Setup: In a reaction vessel, combine the TCO and tetrazine solutions in the desired reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the tetrazine is often recommended.
-
Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30-60 minutes).
-
Monitoring (Optional): Monitor the reaction progress by measuring the decrease in the tetrazine's absorbance at ~520 nm using a spectrophotometer.
-
Purification: If necessary, purify the final conjugate using methods such as size-exclusion chromatography to remove any unreacted starting materials.
Protocol 2: Determining Second-Order Rate Constants by UV-Vis Spectrophotometry
-
Prepare Stock Solutions: Create stock solutions of the TCO and tetrazine derivatives in the desired reaction solvent.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510 and 550 nm, in the reaction buffer.
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the spectrophotometer measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Rate Constant: The second-order rate constant (k₂) can be determined by plotting the reciprocal of the tetrazine concentration versus time.
Visualizing Reaction Pathways and Workflows
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism between a tetrazine and a TCO.
Caption: A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.
Caption: Key parameters affecting the rate of the TCO-tetrazine ligation.
References
Technical Support Center: Purification of TCO-PEGylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO)-PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of TCO-PEGylated proteins?
The most frequent challenges include:
-
Low yield of the final conjugate: This can be due to several factors, including isomerization of the TCO group, degradation of reagents, or steric hindrance.
-
Protein precipitation: Often caused by high concentrations of organic solvents used to dissolve TCO-PEG reagents.
-
Heterogeneity of the purified product: The PEGylation reaction can result in a mixture of unreacted protein, free TCO-PEG reagent, and proteins with varying numbers of PEG chains attached.
-
Difficulty in removing unreacted TCO-PEG reagent: Especially challenging when the protein and the reagent are of similar sizes.
-
Non-specific binding: The hydrophobic nature of the TCO group can lead to non-specific interactions with chromatography resins.
Q2: How does the PEG linker in a TCO-PEG reagent affect purification?
The polyethylene glycol (PEG) linker plays a crucial role in the properties of the TCO-reagent and the resulting PEGylated protein. A hydrophilic PEG spacer can:
-
Increase water solubility: This helps to prevent aggregation of the labeled protein.[1][2]
-
Reduce steric hindrance: The flexible PEG chain creates distance between the protein and the TCO group, which can improve the efficiency of subsequent click chemistry reactions.[3][4]
-
Minimize non-specific binding: The hydrophilic nature of PEG can help to mitigate hydrophobic interactions between the TCO group and chromatography media.[4]
The length of the PEG chain is a critical parameter. Longer PEG chains generally lead to a greater increase in the hydrodynamic size of the protein, which can facilitate separation by size exclusion chromatography (SEC). However, very long PEG chains might in some cases reduce the biological activity of the protein due to steric hindrance.
Q3: Which chromatography techniques are most effective for purifying TCO-PEGylated proteins?
The choice of chromatography technique depends on the specific properties of the protein and the PEGylated conjugate. The most commonly used methods are:
-
Size Exclusion Chromatography (SEC): This is often the primary method for separating the larger PEGylated protein from the smaller, unreacted TCO-PEG reagent and native protein. For an efficient separation, a significant difference in molecular weight between the native and PEGylated protein is ideal.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins. This change in retention behavior can be exploited to separate PEGylated species from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of a hydrophilic PEG chain can decrease the protein's hydrophobicity, leading to earlier elution from an HIC column compared to the native protein. However, the effectiveness of HIC for separating PEGylated species can depend on the molecular weight of the attached PEG.
Troubleshooting Guide
Low Yield of TCO-PEGylated Protein
| Possible Cause | Troubleshooting Recommendation |
| Isomerization of TCO to inactive cis-cyclooctene (CCO) | Use freshly prepared TCO-PEG reagents. Avoid long-term storage of TCO reagents in solution. Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. |
| Degradation of TCO-PEG reagent | Allow the reagent vial to warm to room temperature before opening to prevent condensation. Use high-quality, anhydrous solvents like DMSO or DMF for reconstitution. |
| Suboptimal molar excess of TCO-PEG reagent | Optimize the molar ratio of TCO-PEG reagent to protein. A 10- to 50-fold molar excess is often a good starting point for labeling. |
| "Masked" TCO groups | The hydrophobic TCO group may become buried within the protein structure. Using a TCO-PEG reagent with a longer PEG linker can improve the accessibility of the TCO group. |
| Steric hindrance | If the TCO group is sterically hindered, consider using a linker with a longer PEG chain to increase its accessibility. |
Protein Precipitation During Labeling or Purification
| Possible Cause | Troubleshooting Recommendation |
| High concentration of organic solvent (e.g., DMSO, DMF) | Minimize the volume of the TCO-PEG reagent stock solution added to the protein solution. Perform a solvent tolerance test to determine the maximum concentration of organic solvent your protein can withstand. |
| Suboptimal buffer conditions | Ensure the pH and salt concentration of your buffers are optimal for your protein's stability. |
| Protein aggregation | The hydrophilic PEG spacer helps to reduce aggregation, but it can still occur. Consider optimizing buffer conditions or including mild, non-ionic detergents. |
Heterogeneous Product After Purification
| Possible Cause | Troubleshooting Recommendation |
| Incomplete reaction | Optimize the stoichiometry of the reactants and the reaction time to drive the reaction to completion. |
| Multiple PEGylation sites | If random labeling of primary amines (e.g., lysines) is used, a heterogeneous mixture of products with varying degrees of PEGylation is expected. For a more homogeneous product, consider site-specific labeling strategies, such as targeting a unique cysteine residue. |
| Presence of unreacted protein and/or TCO-PEG reagent | Employ a multi-step purification strategy. For example, use SEC to remove free TCO-PEG reagent followed by IEX to separate PEGylated from un-PEGylated protein. |
Experimental Workflows and Protocols
General Workflow for TCO-PEGylation and Purification
Protocol 1: TCO-PEGylation of a Protein via NHS Ester Chemistry
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the amine-free buffer at a concentration of 1-10 mg/mL.
-
TCO-PEG-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Proceed immediately to purification (e.g., using a desalting column or SEC) to remove the unreacted TCO-PEG-NHS ester and quenching buffer components.
Protocol 2: Purification of TCO-PEGylated Protein by Size Exclusion Chromatography (SEC)
Materials:
-
TCO-PEGylated protein reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Sample Loading: Load the TCO-PEGylated protein reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC running buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger TCO-PEGylated protein will elute before the smaller, unreacted TCO-PEG reagent and native protein.
-
Fraction Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified TCO-PEGylated protein. Pool the desired fractions.
Protocol 3: Purification of TCO-PEGylated Protein by Ion Exchange Chromatography (IEX)
Materials:
-
Partially purified TCO-PEGylated protein (e.g., after SEC)
-
IEX column (anion or cation exchange, depending on the protein's pI)
-
IEX binding buffer (low ionic strength)
-
IEX elution buffer (high ionic strength)
Procedure:
-
Buffer Exchange: Buffer exchange the TCO-PEGylated protein sample into the IEX binding buffer.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules.
-
Elution: Apply a linear gradient of increasing ionic strength using the elution buffer to elute the bound proteins. The PEGylated protein is expected to elute at a different salt concentration than the un-PEGylated protein due to the charge-shielding effect of the PEG chain.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE to identify the purified TCO-PEGylated protein.
Data Summary Tables
Table 1: Recommended Molar Excess of TCO-PEG Reagent for Protein Labeling
| Protein Concentration | Recommended Starting Molar Excess of TCO-PEG Reagent | Considerations |
| 1-5 µM | 10-20 fold | Lower protein concentrations may require a higher molar excess to achieve efficient labeling. |
| 5-10 µM | 5-15 fold | A good starting range for many standard labeling reactions. |
| >10 µM | 2-10 fold | At higher protein concentrations, a lower molar excess may be sufficient. |
Note: The optimal molar excess should be determined empirically for each specific protein and TCO-PEG reagent.
Table 2: Influence of PEG Chain Length on Purification Strategy
| PEG Chain Length | Impact on Hydrodynamic Radius | Recommended Primary Purification Technique | Considerations |
| Short (e.g., PEG4, PEG8) | Small increase | Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) | SEC may not provide sufficient resolution to separate from the native protein. |
| Medium (e.g., PEG12, PEG24) | Moderate increase | Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) | A combination of techniques may be necessary for high purity. |
| Long (e.g., > 2 kDa) | Significant increase | Size Exclusion Chromatography (SEC) | Provides good separation from the native protein. May lead to a greater reduction in biological activity for some proteins. |
Signaling Pathways and Logical Relationships
Decision Tree for Troubleshooting Low Purification Yield
References
minimizing non-specific binding of (S)-Tco-peg7-NH2 conjugates
Technical Support Center: (S)-Tco-peg7-NH2 Conjugates
Welcome to the technical support center for this compound conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of these reagents, with a focus on minimizing non-specific binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation linker. It comprises a trans-cyclooctene (TCO) group, a seven-unit polyethylene glycol (PEG) spacer, and an amine (NH2) group. Its primary use is in antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] The TCO group reacts with tetrazine-modified molecules through a bioorthogonal reaction known as inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][3][4] The amine group allows for its conjugation to biomolecules.
Q2: What is the function of the PEG7 spacer in the conjugate?
The polyethylene glycol (PEG) spacer serves several crucial functions:
-
Increases Solubility : The hydrophilic nature of the PEG linker enhances the water solubility of the conjugate, which is particularly useful when working with hydrophobic molecules.
-
Reduces Non-Specific Binding : PEG creates a hydration shell that can mask hydrophobic regions of the conjugate, reducing unwanted interactions with surfaces and other biomolecules.
-
Provides Flexibility : The PEG chain acts as a flexible spacer, which can minimize steric hindrance when conjugating large molecules.
-
Improves Pharmacokinetics : In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, which helps to extend its circulation time in the body by reducing renal clearance.
Q3: What are the main causes of non-specific binding with TCO-PEG conjugates?
Non-specific binding (NSB) can stem from several factors:
-
Hydrophobic Interactions : The TCO group or other components of the conjugate can be hydrophobic and may interact non-specifically with hydrophobic regions of proteins or cell membranes.
-
Electrostatic Interactions : Charged regions on the conjugate can interact with oppositely charged molecules on cell surfaces or other components in the experimental system.
-
Insufficient Blocking : If non-specific binding sites on surfaces (like microplates or cells) are not adequately blocked, the conjugate can adhere to these sites, leading to high background signals.
-
High Conjugate Concentration : Using an excessive concentration of the TCO-PEG conjugate can saturate the target sites and lead to increased binding to off-target locations.
-
Conjugate Aggregation : Aggregates of the conjugate can lead to punctate, non-specific staining or binding.
Troubleshooting Guide
This guide addresses common issues related to non-specific binding of this compound conjugates.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA, Western Blot)
High background can obscure specific signals and reduce assay sensitivity.
| Potential Cause | Troubleshooting Strategy | Details |
| Insufficient Blocking | Optimize Blocking Step | Ensure all unoccupied sites on the solid phase are saturated. An ideal blocking agent is protein-based and can block both hydrophobic and hydrophilic sites. |
| Inappropriate Buffer Composition | Adjust Buffer pH | Modify the buffer pH to be near the isoelectric point of your protein to neutralize charges that may cause electrostatic interactions. |
| Increase Salt Concentration | Adding NaCl (e.g., 150-200 mM) can shield charged molecules, reducing charge-based non-specific binding. | |
| Add Surfactants | Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in wash buffers to disrupt hydrophobic interactions. | |
| Excessive Conjugate Concentration | Titrate the Conjugate | Perform a dilution series to find the optimal concentration that gives a strong specific signal with low background. |
| Insufficient Washing | Increase Wash Steps | Increase the number and duration of washes after incubation to more effectively remove the unbound conjugate. |
Issue 2: Non-Specific Staining in Cell-Based Imaging
Non-specific binding to cells or tissues can lead to inaccurate localization and quantification.
| Potential Cause | Troubleshooting Strategy | Details |
| Hydrophobic Interactions with Cell Membranes | Optimize Blocking Buffer | Use protein-based blockers like Bovine Serum Albumin (BSA) or normal serum to block non-specific sites. |
| Electrostatic Interactions | Add Polyanions to Buffer | For conjugates with nucleic acids, adding dextran sulfate can out-compete the negatively charged DNA for binding to positively charged cellular proteins. |
| Conjugate Aggregation | Centrifuge Conjugate Solution | Before use, centrifuge the reconstituted conjugate solution to pellet any aggregates. Always prepare fresh dilutions. |
| Active Cellular Uptake | Reduce Incubation Temperature | Performing the incubation step at 4°C can help minimize active uptake mechanisms by cells. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunoassays
This protocol provides a general workflow for blocking solid phases like microtiter plates or nitrocellulose membranes.
-
Coating : Immobilize the capture antibody or antigen on the solid phase according to your standard protocol.
-
Washing : Wash the surface to remove any unbound molecules.
-
Blocking :
-
Prepare a blocking buffer. Common choices include 1-5% Bovine Serum Albumin (BSA) in PBS or 5% normal serum in PBS.
-
Add the blocking solution to completely cover the surface.
-
Incubate for 30 minutes to 2 hours at 25-37°C. The optimal time and temperature should be determined for each specific assay.
-
-
Proceed with Assay : Remove the blocking solution. For some applications, a wash step is not required before adding the primary antibody or sample.
Protocol 2: Reducing Non-Specific Binding in Cell Staining
This workflow is designed for labeling tetrazine-modified biomolecules on the surface of cultured cells.
-
Cell Preparation : Plate cells on a suitable imaging dish and culture overnight. Wash the cells twice with phosphate-buffered saline (PBS).
-
Blocking : Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.
-
Conjugate Incubation :
-
Dilute the this compound conjugate to the pre-determined optimal concentration in a suitable buffer.
-
Remove the blocking buffer and add the diluted conjugate solution to the cells.
-
Incubate for 30-60 minutes at room temperature (or 4°C to reduce uptake), protected from light.
-
-
Washing :
-
Remove the conjugate solution.
-
Wash the cells three to five times with a wash buffer, such as PBS containing 0.1% Tween-20, to remove unbound conjugate.
-
Perform a final wash with PBS.
-
-
Imaging : Add fresh imaging medium to the cells and proceed with fluorescence microscopy.
Visual Guides
References
Technical Support Center: (S)-Tco-peg7-NH2 Stability and Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (S)-Tco-peg7-NH2. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The main stability concern for this compound, as with other trans-cyclooctene (TCO) derivatives, is the isomerization of the strained trans-isomer to the unreactive cis-isomer (CCO).[1][2][3][4] This isomerization renders the molecule unable to participate in the rapid bioorthogonal click reaction with tetrazines.
Q2: How does pH affect the stability of the TCO group in this compound?
While the TCO group is generally stable in aqueous buffered media, its stability can be influenced by pH, although the effect is often less pronounced than that of other factors like the presence of thiols. Some studies indicate that TCO functional groups can remain stable for weeks in aqueous buffered media at pH 7.5 when stored at 4°C. However, highly strained TCO derivatives may exhibit different stability profiles. It is generally observed that the TCO-tetrazine ligation reaction is efficient over a broad pH range.
Q3: What is the optimal pH for reacting the amine group of this compound?
The primary amine (-NH2) of this compound is typically used for conjugation to molecules containing an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This reaction is pH-dependent. The optimal pH range for the reaction of a primary amine with an NHS ester is between 7 and 9. At lower pH, the amine group is protonated, reducing its nucleophilicity, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
Q4: How should this compound be stored for optimal stability?
For long-term storage, this compound and other TCO-containing reagents should be stored at -20°C or colder, protected from light and moisture. It is advisable to prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Due to the potential for isomerization, long-term storage of TCO compounds is generally not recommended.[1]
Q5: Are there any substances that can degrade or inactivate this compound?
Yes, the TCO group can be sensitive to the presence of thiols (e.g., dithiothreitol - DTT) and certain metals, which can promote the isomerization of the reactive trans-cyclooctene to its unreactive cis-isomer. It is crucial to avoid these substances in your reaction buffers if TCO stability is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to a tetrazine-labeled molecule | Isomerization of the TCO group: The this compound may have isomerized to its inactive cis-form due to improper storage or handling. | - Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.- Avoid repeated freeze-thaw cycles.- If possible, verify the integrity of the TCO group using analytical methods like NMR or HPLC. |
| Suboptimal reaction pH: The pH of the reaction buffer may not be optimal for the TCO-tetrazine click reaction. | - While the TCO-tetrazine reaction is generally robust across a range of pH, ensure the buffer is within a reasonable range (typically pH 6.5-8.5) and free of interfering substances. | |
| Low or no labeling of a biomolecule with this compound via its amine group | Suboptimal pH for amine labeling: The pH of the labeling reaction with an NHS ester is critical. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.- Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the target molecule for the NHS ester. |
| Hydrolysis of the NHS ester: If you are reacting the amine of this compound with an NHS ester-functionalized molecule, the NHS ester is susceptible to hydrolysis, especially at high pH. | - Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions of the NHS ester in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. | |
| Precipitation of the reagent during the experiment | Low aqueous solubility: Although the PEG7 linker enhances water solubility, high concentrations in purely aqueous buffers might lead to precipitation. | - Prepare concentrated stock solutions in a water-miscible organic solvent like DMSO or DMF.- Ensure the final concentration of the organic solvent in the reaction mixture is compatible with your downstream applications and does not cause precipitation of other components (e.g., proteins). |
Data Summary
The following table summarizes the general stability and reactivity of TCO-amine compounds under different pH conditions based on available literature. Note that specific quantitative data for this compound is limited.
| Condition | Stability/Reactivity of TCO Group | Reactivity of Amine Group (with NHS ester) | Recommendations |
| Acidic (pH < 6) | Generally stable, but extreme acidic conditions should be avoided. | Low reactivity due to protonation of the amine. | Not recommended for amine conjugation. Buffer exchange to a higher pH post-reaction if acidic conditions are necessary for other steps. |
| Neutral (pH 6.5 - 7.5) | Generally stable, especially when stored at 4°C for short periods. | Moderate to good reactivity. | Optimal for many TCO-tetrazine reactions and acceptable for amine conjugations. |
| Basic (pH > 8) | Stability may decrease at very high pH. | Optimal reactivity between pH 8 and 9, but competing hydrolysis of NHS esters increases. | A compromise pH of 7.5-8.5 is often used for efficient amine labeling while minimizing NHS ester hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (via an NHS ester)
This protocol assumes the protein has been pre-functionalized with an NHS ester.
-
Reagent Preparation:
-
Allow the vials of this compound and the NHS ester-functionalized protein to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Protein Preparation:
-
Dissolve the NHS ester-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Protocol 2: Monitoring the Isomerization of this compound by HPLC
This protocol can be used to assess the stability of the TCO group under different pH conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7.4, and 9).
-
Incubate the solutions at a specific temperature (e.g., 4°C or 25°C).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the trans- and cis-isomers. The cis-isomer is typically more hydrophobic and will have a longer retention time.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~220 nm).
-
-
Data Analysis:
-
Calculate the percentage of the trans-isomer remaining at each time point by integrating the peak areas of the trans- and cis-isomers.
-
Visualizations
Caption: Factors influencing the isomerization of this compound.
Caption: Workflow for amine-reactive labeling with this compound.
References
dealing with steric hindrance in TCO-tetrazine reactions
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for specific issues encountered during bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that can arise during TCO-tetrazine reactions, with a focus on overcoming steric hindrance and other related challenges.
Issue 1: Slow or Incomplete Reaction
Q: My TCO-tetrazine reaction is sluggish or isn't going to completion. What are the potential causes and solutions?
A: Several factors can contribute to slow or incomplete reactions. Here’s a breakdown of possible causes and recommended troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules (e.g., antibodies, nanoparticles), their ability to react can be sterically hindered.[1][2][3] Solution: Introduce a flexible spacer, such as a polyethylene glycol (PEG) linker, between the reactive moiety and the larger molecule to improve accessibility.[1] |
| Low Reactivity of TCO/Tetrazine Pair | The intrinsic reactivity of the specific TCO and tetrazine derivatives used significantly impacts the reaction rate. Hydrogen-substituted tetrazines are considerably more reactive than methyl-substituted ones, and more strained TCOs (sTCO) exhibit faster kinetics.[1] Solution: Select a more reactive pairing. Utilizing tetrazines with electron-withdrawing groups and TCOs with electron-donating groups can accelerate the reaction. |
| Suboptimal Stoichiometry | An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. Solution: Empirically optimize the molar ratio of your reactants. While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of one component, often the tetrazine, can help drive the reaction to completion. |
| Degradation of Reactants | Tetrazines, particularly those with electron-withdrawing groups, can be prone to degradation in aqueous media. TCOs can also degrade, for instance, in the presence of thiols or upon exposure to UV light. Solution: Use freshly prepared solutions. Ensure proper storage of reagents (e.g., desiccated and protected from light). Verify the integrity of your starting materials. |
| Suboptimal Reaction Conditions | While the TCO-tetrazine ligation is robust across a range of conditions, extreme pH or inappropriate temperatures can affect the stability of the biomolecules involved. Solution: The reaction is typically performed in a pH range of 6 to 9, with phosphate-buffered saline (PBS) being a common choice. Most reactions proceed efficiently at room temperature within 30 to 60 minutes. For less reactive partners, incubation can be extended or the temperature can be moderately increased (e.g., to 37°C or 40°C) to accelerate the reaction. |
Issue 2: Low Product Yield
Q: I'm observing a low yield of my desired conjugate. What could be the issue?
A: Low product yield can be frustrating. Here are some common culprits and how to address them:
| Potential Cause | Recommended Solution(s) |
| Side Reactions | Impurities in the starting materials can lead to unwanted side reactions. Solution: Ensure your TCO and tetrazine reagents are of high purity. If your molecules are sensitive to oxygen, degassing the reaction buffer can prevent oxidation-related side products. |
| Precipitation of Reactants or Product | Poor solubility of the reactants or the final conjugate in the chosen solvent system can lead to precipitation and low yield. Solution: To enhance aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine moieties. Alternatively, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be confirmed. |
| Inaccurate Quantification of Reactants | If the concentrations of your stock solutions are incorrect, the stoichiometry of the reaction will be off, leading to lower yields. Solution: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction. |
Data Summary: Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder (IEDDA) reaction is highly dependent on the specific structures of the tetrazine and TCO used. The second-order rate constants (k₂) can span several orders of magnitude.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 (in water at 25°C) | |
| DHP₂ | TCO-PEG₄ | 6,450 (in DPBS at 37°C) | |
| Me2Pyr | TCO-PEG₄ | 5,120 (in DPBS at 37°C) | |
| MeEVE | TCO-PEG₄ | 2,750 (in DPBS at 37°C) | |
| Me4Pyr | TCO-PEG₄ | 2,740 (in DPBS at 37°C) | |
| MeDHP | TCO-PEG₄ | 1,820 (in DPBS at 37°C) | |
| [¹¹¹In]In-labeled-Tz | TCO conjugated to CC49 antibody | 13,000 (in PBS at 37°C) |
Note: Reaction rates are influenced by the solvent, temperature, and specific substituents on the TCO and tetrazine molecules.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
This protocol outlines a general method for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Ensure the concentration of each protein is accurately determined.
-
-
Reaction Setup:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess of the tetrazine-labeled protein (e.g., 1.5-2 fold) is often used to drive the reaction to completion.
-
Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein.
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature. For less reactive pairs, the incubation time can be extended or the temperature moderately increased.
-
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted starting material using a suitable method like size-exclusion chromatography.
-
-
Storage:
-
Store the final conjugate at 4°C for short-term use or as recommended for the specific proteins.
-
Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy
The progress of the TCO-tetrazine ligation can be conveniently monitored by observing the disappearance of the tetrazine's characteristic absorbance.
-
Prepare Stock Solutions:
-
Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO).
-
-
Determine Molar Extinction Coefficient:
-
Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.
-
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Begin the spectrophotometric measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.
-
-
Monitor Absorbance:
-
Record the decrease in absorbance at the tetrazine's λmax over time.
-
-
Calculate Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.
-
Visualizations
Caption: Overcoming steric hindrance by incorporating flexible spacers.
Caption: Troubleshooting workflow for slow TCO-tetrazine reactions.
References
long-term storage and stability of (S)-Tco-peg7-NH2
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and use of (S)-Tco-peg7-NH2. Below you will find troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a desiccated, dark environment. It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and oxidation. Some suppliers may ship the product on dry ice to maintain these conditions during transit.
Q2: What is the primary cause of instability for TCO-containing reagents?
The main source of instability for this compound is the inherent strain in the trans-cyclooctene (TCO) ring. This strain makes the TCO group susceptible to isomerization into its unreactive cis-cyclooctene (CCO) form, which will no longer participate in the desired bioorthogonal ligation with tetrazines. This process can be accelerated by exposure to thiols, certain metals, or prolonged storage, especially at room temperature. For this reason, long-term storage of TCO compounds is generally not recommended, and freshly prepared solutions should be used for experiments.[1]
Q3: How should I handle the reagent upon receiving it and during experimental use?
To prevent condensation, which can hydrolyze and inactivate the reagent, always allow the vial to equilibrate to room temperature before opening. When preparing a stock solution, use a high-quality, anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is best practice to prepare solutions immediately before use and to avoid making stock solutions for long-term storage.
Q4: What is the function of the PEG7 linker in this compound?
The polyethylene glycol (PEG) spacer serves multiple purposes in bioconjugation. The hydrophilic nature of the PEG7 linker improves the water solubility of the molecule and any resulting conjugates. This can also reduce the potential for aggregation of labeled proteins. Furthermore, the flexible PEG chain provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled species.
Q5: Which buffers are compatible with the amine group of this compound during conjugation?
The primary amine (-NH2) group of this linker is reactive with molecules such as NHS esters. When setting up a conjugation reaction, it is crucial to use buffers that do not contain primary amines, as these will compete with the intended reaction. Compatible buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer, typically within a pH range of 7.2 to 8.5 for reactions with NHS esters. Avoid buffers such as Tris or glycine.
Stability Data
| TCO Derivative | Condition | Time | Stability/Fidelity | Source |
| s-TCO | Methanol-d4, 25°C | 3 days | 96% | [2] |
| s-TCO | Methanol-d4, 25°C | 7 days | 86% | [2] |
| s-TCO | Phosphate-buffered D2O, pD 7.4, 25°C | 3 days | 69% | [2] |
| d-TCO | Phosphate-buffered D2O, pD 7.4 | 14 days | No isomerization or decomposition observed | [3] |
| TCO-conjugated antibody | In vivo (in serum) | 24 hours | 75% of TCO remained reactive |
Disclaimer: This data is for representative TCO derivatives and may not directly reflect the stability of this compound. It is strongly recommended to use the product as fresh as possible and perform stability tests for your specific application.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in bioorthogonal conjugation reactions with tetrazine-functionalized molecules.
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Isomerization of TCO to inactive CCO: The TCO ring has degraded due to improper storage or handling. | Use a fresh vial of the reagent. Avoid repeated freeze-thaw cycles. Prepare solutions immediately before the experiment. |
| Degradation of tetrazine partner: The tetrazine moiety can also be susceptible to degradation in aqueous media. | Ensure the tetrazine-containing molecule has been stored correctly and is within its shelf-life. | |
| Incorrect stoichiometry: The molar ratio of TCO to tetrazine is not optimal for the reaction. | While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. | |
| Presence of interfering substances: Thiols (e.g., DTT) or azides in the reaction buffer can inactivate the TCO group. | Ensure all buffers are free from contaminating substances. If necessary, perform a buffer exchange on your biomolecule prior to conjugation. | |
| Precipitation of reactants or conjugate | Poor solubility: One of the reactants or the final conjugate may not be sufficiently soluble in the reaction buffer. | The PEG7 linker enhances aqueous solubility. However, if precipitation occurs, consider using a buffer with a different pH or ionic strength. You can also perform a solvent tolerance test to see if a small percentage of an organic solvent like DMSO is compatible with your biomolecules. |
| Inconsistent experimental results | Variability in reagent activity: The activity of the TCO reagent may vary between aliquots or experiments due to differences in handling or storage time. | Always handle the reagent consistently. Allow the vial to warm to room temperature before opening to prevent moisture contamination. Use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol: Conjugation of this compound to an NHS Ester-Activated Protein
This protocol provides a general framework for conjugating the amine group of this compound to a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester.
1. Materials:
- Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous DMSO or DMF
- Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns for purification
2. Procedure:
- Reagent Preparation:
- Allow the vial of this compound to equilibrate to room temperature before opening.
- Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
- Conjugation Reaction:
- Dissolve the Protein-NHS ester in the Reaction Buffer at a concentration of 1-5 mg/mL.
- Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.
- Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
- Quenching Reaction:
- To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature.
- Purification:
- Remove the excess, unreacted this compound and quenching buffer salts using a desalting column or dialysis, equilibrated with your desired storage buffer (e.g., PBS).
- Characterization and Storage:
- Confirm the successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
- Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: Recommended storage and handling workflow.
References
- 1. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TCO-PEG Linkers vs. SMCC Crosslinkers: A Comparative Guide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinker is a pivotal decision that profoundly influences the stability, efficacy, and safety of bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison between the modern, bioorthogonal TCO-PEG linkers and the conventional SMCC crosslinkers, supported by experimental data and detailed methodologies.
The field of bioconjugation chemistry is continually advancing towards more precise, stable, and biocompatible linking technologies. While succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has long been a standard crosslinker, its limitations, notably the potential instability of the maleimide-thiol linkage, have spurred the development of more robust alternatives. Among these, linkers utilizing the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine have emerged as a powerful solution for creating highly stable and effective bioconjugates.[1]
Executive Summary: Key Advantages of TCO-PEG Linkers
TCO-PEG linkers offer significant advantages over traditional SMCC crosslinkers, primarily stemming from their fundamentally different and more robust conjugation chemistry. The core of this technology is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety. This is a form of "click chemistry" that is exceptionally fast, highly specific, and bioorthogonal, meaning it does not interfere with native biological processes.[1][2] In contrast, SMCC relies on the reaction between a maleimide group and a thiol (sulfhydryl) group, which can be susceptible to reversal.[1]
The primary advantages of TCO-PEG linkers can be summarized as:
-
Superior Reaction Kinetics and Efficiency: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling efficient conjugation at low reactant concentrations.[1]
-
Enhanced Conjugate Stability: The covalent bond formed by the TCO-tetrazine reaction is highly stable, unlike the thioether bond from the maleimide-thiol reaction, which can be prone to a retro-Michael reaction leading to payload deconjugation.
-
Exceptional Bioorthogonality and Specificity: The TCO-tetrazine reaction is highly specific and does not react with other functional groups found in biological systems. The maleimide group of SMCC, while preferential for thiols, can exhibit side reactions with other nucleophiles.
-
Improved Hydrophilicity and Pharmacokinetics: The integrated polyethylene glycol (PEG) spacer in TCO-PEG linkers enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.
Quantitative Data Comparison
While a direct head-to-head study under identical conditions is not always available in the published literature, a comparison of key performance parameters can be compiled from various sources to highlight the differences between these two crosslinking technologies.
| Parameter | TCO-PEG Linker (with Tetrazine) | SMCC Crosslinker (with Thiol) | References |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | NHS ester-amine and Maleimide-thiol reaction | |
| Reaction Kinetics (Second-Order Rate Constant) | Extremely fast, can exceed 10^6 M⁻¹s⁻¹ | Slower compared to TCO-tetrazine reaction | |
| Reaction Specificity | Highly specific and bioorthogonal | Maleimide can have side reactions with other nucleophiles | |
| Stability of Linkage | Stable covalent bond | Thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation | |
| Hydrophilicity | High (due to PEG spacer) | Lower | |
| In Vivo Stability | High | Variable, potential for payload deconjugation | |
| Conjugation Efficiency | Typically >95% for the TCO-tetrazine reaction | Variable, depends on reaction conditions |
Reaction Mechanisms and Workflows
The distinct chemistries of TCO-PEG and SMCC linkers dictate their application workflows and the stability of the final conjugate.
TCO-PEG Linker Chemistry
The TCO-PEG linker utilizes a bioorthogonal click chemistry reaction. The trans-cyclooctene (TCO) group reacts with a tetrazine (Tz) partner through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This is a [4+2] cycloaddition that is followed by a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas and forming a stable dihydropyridazine product. The release of N₂ gas is a significant driving force for the irreversibility of this reaction.
Figure 1. TCO-PEG conjugation workflow.
SMCC Crosslinker Chemistry
SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The conjugation process is typically a two-step reaction. First, the NHS ester reacts with primary amines (e.g., lysine residues) on the antibody at a pH of 7-9 to form a stable amide bond. After removing the excess SMCC, the maleimide-activated antibody is then reacted with a thiol-containing molecule (e.g., a cytotoxic drug) at a pH of 6.5-7.5 to form a thioether bond.
Figure 2. SMCC two-step conjugation workflow.
Experimental Protocols
To illustrate the practical differences in using these crosslinkers, below are generalized experimental protocols for the preparation of an Antibody-Drug Conjugate (ADC).
Protocol 1: ADC Preparation using a TCO-PEG Linker and a Tetrazine-Functionalized Drug
This protocol involves a two-step process: modification of the antibody with a TCO-PEG linker and subsequent conjugation with a tetrazine-activated drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester linker
-
Tetrazine-functionalized cytotoxic drug
-
Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester reaction)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Dissolve the TCO-PEG-NHS ester linker in a compatible organic solvent (e.g., DMSO).
-
Add the dissolved linker to the antibody solution at a specific molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding a quenching reagent.
-
Purify the TCO-modified antibody using size-exclusion chromatography to remove excess crosslinker.
-
-
Drug Conjugation:
-
Dissolve the tetrazine-functionalized drug in a suitable solvent.
-
Add the drug solution to the purified TCO-modified antibody.
-
The reaction proceeds rapidly at room temperature, typically reaching completion within 30-60 minutes.
-
Protocol 2: ADC Preparation using SMCC and a Thiol-Containing Drug
This protocol outlines the two-step process for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Thiol-containing cytotoxic drug
-
Organic solvent (e.g., DMSO or DMF) to dissolve SMCC
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Activation:
-
Dissolve SMCC in a suitable organic solvent like DMSO or DMF.
-
Add the dissolved SMCC to the antibody solution, typically at a 10- to 50-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SMCC using a desalting column or dialysis.
-
-
Drug Conjugation:
-
Add the thiol-containing drug to the maleimide-activated antibody.
-
Incubate the reaction for 1 to 2 hours at room temperature at a pH of 6.5-7.5.
-
The final ADC conjugate can be purified using methods like size-exclusion chromatography to remove any unreacted drug.
-
Logical Decision-Making in Linker Selection
The choice between a TCO-PEG linker and an SMCC crosslinker depends on the specific requirements of the bioconjugate and the desired attributes of the final product.
Figure 3. Decision tree for linker selection.
Conclusion
References
A Comparative Analysis of the Reaction Kinetics of (S)-Tco-peg7-NH2 and Other TCO Derivatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The reactivity of TCO derivatives in the iEDDA reaction is primarily governed by the strain of the trans-double bond and the stereochemistry of substituents on the cyclooctene ring. Generally, increased ring strain leads to a significant acceleration in the reaction rate. Furthermore, axial substituents on the TCO ring tend to exhibit faster kinetics than their equatorial counterparts due to greater steric strain in the ground state. The inclusion of a polyethylene glycol (PEG) linker, as in (S)-Tco-peg7-NH2, primarily enhances aqueous solubility and is not expected to significantly alter the intrinsic reactivity of the TCO core.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The following table summarizes the reported k₂ values for the reaction of various TCO derivatives with different tetrazine partners. This data provides a basis for contextualizing the expected reactivity of this compound. Given that it is a pegylated amine derivative, its reactivity is anticipated to be in the range of other non-strained, functionalized TCOs, with the specific stereochemistry influencing the precise rate.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| This compound | Not specified in literature | Data not available | Aqueous buffer (expected) |
| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| trans-Cyclooctene (TCO) | Methyl-substituted tetrazine | ~1,000 | Aqueous Media |
| trans-Cyclooctene (TCO) | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| axial-5-hydroxy-trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified |
| Conformationally strained TCO (sTCO) | 3,6-bisalkyl-tetrazine | 420 ± 49 | Acetonitrile |
| Conformationally strained TCO (sTCO) | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |
| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |
Experimental Protocols
Accurate determination of reaction kinetics is essential for selecting the appropriate bioorthogonal tools for a specific application. Stopped-flow UV-Vis spectrophotometry is a widely used technique for measuring the rapid kinetics of TCO-tetrazine reactions.
Protocol: Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction between a TCO derivative and a tetrazine derivative.
Materials:
-
TCO derivative (e.g., this compound) stock solution in an appropriate solvent (e.g., DMSO).
-
Tetrazine derivative stock solution in an appropriate solvent (e.g., DMSO).
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the TCO derivative in the reaction buffer from the stock solution. To ensure pseudo-first-order conditions, the TCO concentration should be at least 10-fold higher than the tetrazine concentration.
-
Prepare a solution of the tetrazine derivative in the reaction buffer at a fixed concentration. The final concentration should be such that the disappearance of the tetrazine chromophore (typically between 510-540 nm) can be accurately monitored.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the TCO derivative solution and the tetrazine derivative solution into separate syringes of the instrument.
-
-
Data Acquisition:
-
Initiate the rapid mixing of the two solutions.
-
Monitor the decrease in absorbance of the tetrazine at its λmax over time. The data acquisition time should be sufficient to observe the reaction to completion or near completion.
-
Repeat the measurement for each concentration of the TCO derivative.
-
-
Data Analysis:
-
Fit the absorbance decay data for each TCO concentration to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of the TCO derivative.
-
The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
TCO Linker Stability in Human Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable bioorthogonal linker is critical for the successful development of targeted therapies and diagnostic agents. The stability of these linkers in a biological milieu, particularly human serum, directly impacts their efficacy and safety. This guide provides an objective comparison of the stability of various trans-cyclooctene (TCO) linkers, supported by experimental data, to aid in the selection of the most appropriate linker for a given application.
The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1] However, the inherent ring strain that confers high reactivity upon TCO linkers also renders them susceptible to isomerization and degradation in vivo.[2] The primary mechanism of TCO deactivation in serum is the isomerization from the reactive trans-isomer to the unreactive cis-isomer, a process that can be catalyzed by serum proteins, particularly those containing copper.[3][4] Sensitivity to thiols present in biological systems is another factor that can compromise the stability of certain TCO derivatives.[3]
Comparative Stability of TCO Linkers
The stability of TCO linkers in serum is a key parameter for in vivo applications, influencing the time window for subsequent reactions with a tetrazine partner. Different structural modifications to the TCO core have been developed to enhance stability while maintaining high reactivity. Below is a summary of the stability of various TCO linkers in serum, based on available experimental data.
| TCO Linker Derivative | Stability in Serum/Plasma | Key Findings | Reference |
| Unmodified TCO | 25% deactivation in 24 hours in serum. | Slow deactivation was observed, limiting the time between administration of the TCO-conjugated molecule and the tetrazine probe. | |
| d-TCO (cis-dioxolane-fused) | >97% remained as the trans-isomer after 4 days in human serum at room temperature. | Demonstrates improved stability compared to the original TCO. It is, however, susceptible to thiol-promoted isomerization (43% after 5 hours at pH 7.4). | |
| r-TCO (release-TCO) | Half-life of 20 days. | Showed comparable stability to commonly used trans-cyclooct-4-enol derivatives. However, some rTCO-carbonates degraded rapidly, with complete hydrolysis after 5 hours in 50% mouse serum. | |
| s-TCO (cyclopropane-fused) | In vivo deactivation half-life of 5.6 days in mice. | This highly reactive TCO exhibited in vivo stability comparable to a 5-fold less reactive parent TCO linker. Earlier studies with a different sTCO conjugate showed a much faster in vivo deactivation half-life of 0.67 days. | |
| mAb-conjugated TCO | Deactivation half-life of approximately 5.5 days in mice. | Shielding the TCO by placing it in proximity to the monoclonal antibody can slow down serum protein-induced isomerization. |
Experimental Protocols
The assessment of TCO linker stability in human serum is crucial for predicting its in vivo performance. A general experimental workflow for this evaluation is outlined below.
Protocol: TCO Linker Stability Assessment in Human Serum
-
Conjugation: The TCO linker is first conjugated to a relevant biomolecule (e.g., an antibody, protein, or small molecule).
-
Incubation: The TCO-conjugated molecule is incubated in human serum at 37°C for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Quantification of Active TCO: At each time point, an aliquot of the serum mixture is taken, and the amount of remaining active (trans-isomer) TCO is determined. This is typically achieved by reacting the sample with an excess of a labeled tetrazine probe (e.g., fluorescent or radiolabeled).
-
Analysis: The amount of product formed between the active TCO and the tetrazine probe is quantified using an appropriate analytical method, such as LC-MS, fluorescence spectroscopy, or scintillation counting.
-
Data Interpretation: The percentage of active TCO remaining at each time point is calculated relative to the initial time point (t=0). This data is then used to determine the deactivation rate and the half-life of the TCO linker in human serum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of a TCO linker in human serum.
Caption: Workflow for assessing TCO linker stability in human serum.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape of Antibody-Drug Conjugates: A Comparative Guide to (S)-Tco-peg7-NH2 Linker Performance
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). The linker's stability in systemic circulation and its ability to efficiently release the cytotoxic payload at the tumor site are paramount for therapeutic success. This guide provides an objective in vivo performance comparison of ADCs featuring the (S)-Tco-peg7-NH2 linker, a component leveraging bioorthogonal click chemistry, against other common linker technologies. The insights are supported by experimental data to inform the design of next-generation ADCs.
The this compound linker incorporates a trans-cyclooctene (TCO) moiety, which participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized component. This "click chemistry" allows for a highly selective and rapid bioorthogonal conjugation. The polyethylene glycol (PEG) spacer, in this case with seven repeating units, is designed to enhance solubility and improve the pharmacokinetic profile of the resulting ADC.
In Vivo Performance Metrics: A Comparative Analysis
The in vivo performance of an ADC is a multifactorial assessment encompassing its anti-tumor efficacy, pharmacokinetic behavior, and biodistribution. While specific in vivo data for ADCs utilizing the precise this compound linker is limited in publicly available literature, valuable insights can be drawn from studies on ADCs employing closely related TCO-PEG linkers.
Anti-Tumor Efficacy
The primary measure of an ADC's success is its ability to inhibit tumor growth in preclinical models. Efficacy is typically evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice.
A pivotal study investigated the in vivo efficacy of a diabody-based ADC conjugated with monomethyl auristatin E (MMAE) via a TCO-PEG linker (tc-ADC) in mouse xenograft models of colon (LS174T) and ovarian (OVCAR-3) carcinoma. This tc-ADC demonstrated a potent, dose-dependent therapeutic effect. In a multi-dose study, four cycles of tc-ADC administration resulted in pronounced and durable tumor regression in OVCAR-3 tumor-bearing mice, with a high survival rate over a four-month period[1].
For comparison, an analogous ADC was prepared using a conventional protease-cleavable valine-citrulline (vc) linker (vc-ADC). In the same tumor models, the vc-ADC failed to control tumor growth, highlighting the critical role of the linker in enabling effective drug release in the tumor microenvironment[1].
Table 1: Comparative In Vivo Anti-Tumor Efficacy of TCO-linked vs. Valine-Citrulline-linked ADCs
| Parameter | TCO-PEG-MMAE ADC (tc-ADC) | Valine-Citrulline-MMAE ADC (vc-ADC) | Tumor Model | Reference |
| Tumor Growth Inhibition | Significant and dose-dependent | Ineffective in controlling tumor growth | OVCAR-3 ovarian carcinoma | [1] |
| Survival | 7 out of 8 mice survived the 4-month study | Similar to vehicle control | OVCAR-3 ovarian carcinoma | [1] |
Pharmacokinetics (PK)
The pharmacokinetic profile of an ADC dictates its circulation time, exposure, and clearance, which are critical for both efficacy and toxicity. The PEG component of the this compound linker is anticipated to improve the ADC's pharmacokinetic properties.
Studies have shown that ADCs with PEGylated linkers generally exhibit improved plasma exposures compared to their non-PEGylated counterparts. Increasing the PEG chain length in a linker has been correlated with increased plasma and tumor exposures, and lower plasma clearances.
In a study comparing ADCs with varying PEG chain lengths, those with 8, 12, and 24 PEG units demonstrated significantly higher tumor exposures and tumor-to-plasma exposure ratios compared to ADCs with 2 and 4 PEG units. This suggests that a longer PEG chain, such as the peg7 in the linker of interest, can contribute to favorable pharmacokinetic characteristics and enhanced tumor targeting.
Table 2: Pharmacokinetic Parameters of a TCO-linked Diabody-ADC in Mice
| Parameter | Value | Animal Model | Reference |
| Tumor Uptake (LS174T) | 29% Injected Dose per gram (%ID/g) at 48h | LS174T colon carcinoma xenograft mice | |
| Tumor Uptake (OVCAR-3) | 6% ID/g at 48h | OVCAR-3 ovarian carcinoma xenograft mice | |
| Blood Retention | <1% ID/g at 48h | LS174T and OVCAR-3 xenograft mice | |
| TCO Deactivation Half-life | ~5.5 days | In vivo mouse model |
Biodistribution
Understanding the biodistribution of an ADC is crucial for assessing its tumor-targeting specificity and potential for off-target toxicity. Radiolabeling the ADC allows for non-invasive imaging techniques like SPECT/CT to visualize its accumulation in various organs and the tumor.
Biodistribution studies of a TCO-linked diabody-ADC revealed high tumor uptake with very low levels in non-target tissues[1]. In LS174T tumor-bearing mice, the tumor uptake reached 29% of the injected dose per gram at 48 hours post-injection, which was significantly higher than in non-target organs. This preferential accumulation in the tumor is a key attribute for maximizing therapeutic efficacy while minimizing systemic side effects.
Alternative Linker Technologies for Comparison
The in vivo performance of this compound ADCs can be benchmarked against other established linker technologies.
-
Valine-Citrulline (vc) Linkers: These are protease-cleavable linkers designed for intracellular release of the payload following lysosomal degradation. As demonstrated in comparative studies, their efficacy can be limited in tumor models where the target is not efficiently internalized or where extracellular release is advantageous.
-
Dibenzocyclooctyne (DBCO) Linkers: DBCO linkers are also used in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition - SPAAC). The choice between TCO and DBCO often depends on the specific reaction kinetics and stability requirements of the ADC.
-
Maleimide-based Linkers (e.g., SMCC): These are commonly used for conjugation to cysteine residues on the antibody, forming a stable, non-cleavable thioether bond. The payload is released upon lysosomal degradation of the entire antibody. This can limit the bystander effect but may reduce off-target toxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC performance in vivo.
In Vivo Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneously implanted human tumor xenografts relevant to the ADC's target antigen. Tumor growth is monitored until a predetermined size (e.g., 100-200 mm³) is reached.
-
Treatment Groups: Randomize mice into treatment groups, including a vehicle control, the ADC with the this compound linker, and comparator ADCs with alternative linkers.
-
ADC Administration: Administer the ADCs intravenously (IV) via the tail vein at specified dose levels and schedules.
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control.
Pharmacokinetic Analysis
-
Animal Model and Dosing: Use tumor-bearing or non-tumor-bearing mice and administer a single IV dose of the ADC.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.
-
Sample Processing: Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using methods such as ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
Biodistribution Study
-
Radiolabeling: Radiolabel the ADC with a suitable isotope for imaging, such as Indium-111 (¹¹¹In) or Zirconium-89 (⁸⁹Zr), for SPECT/CT or PET/CT imaging, respectively.
-
Animal Model and Administration: Administer a single IV dose of the radiolabeled ADC to tumor-bearing mice.
-
Imaging: Perform whole-body SPECT/CT or PET/CT imaging at various time points post-injection (e.g., 24, 48, 72, and 144 hours) to visualize the distribution of the ADC.
-
Ex Vivo Biodistribution (Terminal): At the final time point, euthanize the mice and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to quantify the percentage of injected dose per gram (%ID/g).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex workflows and mechanisms involved in assessing ADC performance.
Caption: Workflow for the preparation of a this compound ADC.
Caption: Mechanism of action for a Tco-linker based ADC via click chemistry.
Caption: Comparative workflow for in vivo evaluation of different ADC linkers.
References
A Comparative Guide to Bioorthogonal Ligation: TCO-tetrazine, SPAAC, and CuAAC
In the landscape of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for researchers in drug development, diagnostics, and fundamental biology. Among the array of chemical tools available, "click chemistry" reactions have emerged as powerful methodologies due to their high efficiency, selectivity, and biocompatibility. This guide provides an objective comparison of three prominent bioorthogonal ligation techniques: the TCO-tetrazine ligation (an inverse-electron-demand Diels-Alder reaction), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We present a quantitative comparison of their reaction kinetics, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of Key Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, often expressed as the second-order rate constant (k₂). A higher rate constant allows for efficient ligation at the low concentrations typical in biological systems. The following table summarizes the key quantitative parameters for TCO-tetrazine ligation, SPAAC, and CuAAC.
| Feature | TCO-tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷[1], typically 800 - 30,000[1][2] | 10⁻³ - 1[3] | 10 - 10⁴[1] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | Aqueous media, requires copper(I) catalyst and ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies with substitution | Cyclooctynes can be unstable; azides are generally stable | Azides and alkynes are generally stable |
| Stability of Product | Covalent and irreversible dihydropyridazine bond | Stable triazole ring | Stable triazole ring |
| Reaction pH | 6 - 9 | Generally physiological pH, but rates can be pH-dependent | 4 - 11 |
| Reaction Temperature | 4°C, 25°C, or 37°C | 25°C or 37°C | Room temperature to 50°C |
Reaction Mechanisms and Key Features
The choice of a bioorthogonal reaction often depends on the specific experimental context, including the sensitivity of the biological system and the desired reaction speed.
TCO-tetrazine Ligation stands out for its exceptionally fast reaction kinetics, making it the premier choice for applications requiring rapid labeling, especially at low reactant concentrations. This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) and a tetrazine, releasing nitrogen gas as the only byproduct. Its catalyst-free nature and ability to proceed under physiological conditions make it highly biocompatible and ideal for in vivo studies.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another copper-free click reaction, making it well-suited for live-cell and in vivo applications. The reaction is driven by the release of ring strain in a cyclooctyne, which reacts with an azide to form a stable triazole linkage. While generally slower than the TCO-tetrazine ligation, the kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the original "click" reaction and is known for its high efficiency and the formation of a stable triazole product. However, its reliance on a copper(I) catalyst, which can be toxic to cells, limits its application in living systems. Despite this, CuAAC remains a widely used technique for in vitro bioconjugation due to its reliability and the commercial availability of a wide range of azide and alkyne-functionalized molecules.
Experimental Protocols
The following are generalized protocols for protein-protein conjugation using each of the three ligation methods.
This protocol describes the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines, perform a buffer exchange into PBS.
-
NHS Ester Labeling:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Immediately add a 20-fold molar excess of TCO-PEG-NHS ester (from a 10 mM stock in DMSO or DMF) to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Repeat this step for Protein B using methyl-tetrazine-PEG-NHS ester.
-
-
Quenching and Purification:
-
Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to quench unreacted NHS esters.
-
Remove excess, unreacted labeling reagent using spin desalting columns.
-
-
TCO-tetrazine Ligation:
-
Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.
-
-
Analysis and Purification: The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm. The final conjugate can be purified from unreacted proteins using size-exclusion chromatography.
This protocol details the conjugation of a DBCO-functionalized protein to an azide-containing small molecule.
Materials:
-
Protein of interest
-
DBCO-NHS ester
-
Azide-functionalized small molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
DBCO Labeling:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester and incubate for 15 minutes at room temperature.
-
Purify the DBCO-labeled protein to remove excess reagent.
-
-
SPAAC Reaction:
-
Add a molar excess of the azide-functionalized small molecule to the purified DBCO-protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove the unreacted small molecule.
This protocol outlines the conjugation of an alkyne-modified protein with an azide-containing small molecule using a copper catalyst.
Materials:
-
Alkyne-modified protein
-
Azide-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., final concentration 10-50 µM) and the azide-functionalized small molecule (2-10 fold molar excess over the protein) in the buffer.
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.
-
-
Reaction Initiation:
-
Add the catalyst premix to the protein-small molecule mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 5 mM).
-
-
Incubation:
-
Close the tube to minimize oxygen exposure and mix by inverting or gentle rotation.
-
Allow the reaction to proceed for 1-12 hours at room temperature.
-
-
Purification: The final conjugate can be purified to remove the catalyst and excess reactants.
Conclusion
The TCO-tetrazine ligation, SPAAC, and CuAAC each offer a unique set of advantages for bioconjugation. For applications in living systems where speed and biocompatibility are critical, the TCO-tetrazine ligation is often the superior choice due to its exceptionally fast, catalyst-free kinetics. SPAAC provides a reliable copper-free alternative, particularly for long-term studies where reactant stability is a concern. CuAAC, while limited by copper toxicity in vivo, remains a robust and highly efficient method for a wide range of in vitro applications. The selection of the most appropriate bioorthogonal reaction will ultimately depend on the specific requirements of the experimental system and the desired outcome.
References
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization for ADCs Utilizing (S)-Tco-peg7-NH2 Linkers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy, safety, and pharmacokinetic profile.[1] This guide provides a comprehensive comparison of analytical methodologies for DAR characterization of ADCs developed using the (S)-Tco-peg7-NH2 linker, a hydrophilic polyethylene glycol (PEG)-based linker. The trans-cyclooctene (TCO) functional group facilitates a highly specific and efficient bioorthogonal conjugation with tetrazine-modified antibodies via an inverse electron demand Diels-Alder (iEDDA) reaction.[2]
This guide will delve into the experimental protocols and comparative performance of the most prevalent techniques for DAR assessment: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Comparative Analysis of DAR Characterization Methods
The selection of an appropriate analytical technique for DAR determination is contingent on various factors, including the stage of drug development, the desired level of detail, and the physicochemical properties of the ADC. Below is a comparative summary of the primary methods.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients.[3][] | Simple, rapid, and requires minimal sample preparation.[5] | Provides only the average DAR and no information on drug distribution. Less accurate if the drug and antibody absorbance spectra overlap significantly. | 10-50 µg |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The conjugation of a hydrophobic drug increases the ADC's overall hydrophobicity, allowing for the separation of species with different DAR values. | Provides detailed information on the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). Considered the standard technique for cysteine-conjugated ADCs. | Requires method development for each specific ADC. Traditional HIC methods use non-volatile salts incompatible with MS, necessitating offline analysis or specialized online setups. | 5-20 µg |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the conjugated and unconjugated antibody or subunits allows for precise determination of the number of attached drugs. | Highly accurate and provides unambiguous confirmation of drug conjugation and detailed information on DAR distribution and other modifications. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis. | Requires specialized and expensive instrumentation and significant expertise for data analysis. | 0.1-5 µg |
Experimental Protocols
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Materials:
-
ADC sample with this compound linker
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Formulation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Measure the UV/Vis absorbance spectrum of the ADC sample from 240 nm to 400 nm.
-
Record the absorbance values at 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug (e.g., λmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients. The influence of the linker on the absorbance should be considered, though PEG linkers typically have negligible absorbance in this range.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation of ADC species to determine the distribution of the drug load.
Materials:
-
ADC sample with this compound linker (1-5 mg/mL)
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
If necessary, dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (and thus increased hydrophobicity).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species.
-
The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Protocol 3: Precise DAR Determination by Mass Spectrometry (LC-MS)
This protocol provides the most accurate determination of DAR and its distribution. Analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.
Materials:
-
ADC sample with this compound linker
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) Reducing agent: Dithiothreitol (DTT) for subunit analysis.
Procedure for Intact Mass Analysis:
-
Dilute the ADC sample to 0.1-0.2 mg/mL in Mobile Phase A.
-
Inject the sample into the LC-MS system.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
Acquire the mass spectra in the appropriate m/z range.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the DAR for each species by comparing its mass to the mass of the unconjugated antibody.
-
The average DAR is calculated from the relative abundance of each species.
Procedure for Reduced Mass Analysis:
-
To approximately 100 µg of the ADC, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Quench the reaction if necessary (e.g., by adding formic acid).
-
Proceed with LC-MS analysis as described for the intact ADC. The analysis will now provide the masses of the light and heavy chains with different drug loads.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for DAR characterization.
Caption: Overview of DAR characterization workflows.
Logical Relationship of Method Selection
The choice of method often follows a logical progression during ADC development.
Caption: Decision tree for selecting a DAR analysis method.
References
Evaluating Off-Target Effects of (S)-Tco-peg7-NH2 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic payloads to targeting moieties, such as antibodies, has revolutionized the field of targeted therapy. The (S)-Tco-peg7-NH2 linker represents a key component in the construction of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics, primarily through its utility in bioorthogonal click chemistry with tetrazine-functionalized molecules. While offering precise control over conjugation, a thorough evaluation of potential off-target effects is paramount to ensure the safety and efficacy of the resulting conjugates. This guide provides a comparative framework for assessing the off-target effects of this compound conjugates, detailing experimental protocols, presenting comparative data, and visualizing key workflows.
Introduction to this compound and Off-Target Effects
This compound is a heterobifunctional linker containing a strained trans-cyclooctene (TCO) moiety and a primary amine. The TCO group participates in a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition with a tetrazine, a cornerstone of bioorthogonal chemistry. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the amine group provides a versatile handle for conjugation to various molecules.
Off-target effects of ADCs can be broadly categorized as:
-
On-target, off-tumor toxicity: The target antigen is expressed on healthy tissues, leading to unintended cytotoxicity.
-
Off-target, off-tumor toxicity: The ADC or its payload interacts with unintended targets in healthy tissues, causing toxicity independent of the intended antigen. This can be influenced by linker stability, payload properties, and the physicochemical characteristics of the conjugate.
This guide will focus on methodologies to assess the latter, which is directly influenced by the linker and conjugation chemistry.
Comparative Evaluation of Off-Target Effects
A comprehensive assessment of off-target effects involves a multi-pronged approach, encompassing in vitro cytotoxicity assays, advanced proteomic and transcriptomic analyses, and in vivo biodistribution studies.
Data Presentation: Comparative Analysis of Off-Target Effects
Due to the proprietary nature of many ADC development programs, publicly available data on the off-target effects of specific linkers like this compound is limited. However, we can draw comparisons from studies on ADCs with different linker technologies and present representative data from a study on a TCO-linked single-domain antibody to illustrate the nature of the expected data.
Table 1: In Vitro Off-Target Cytotoxicity of a Representative TCO-linked ADC (Hypothetical Data)
| Cell Line | Target Antigen Expression | ADC Construct | IC50 (nM) | Off-Target Cytotoxicity (IC50 Ratio: Target-Negative / Target-Positive) |
| Cell Line A | High | Anti-Target-TCO-Drug | 1.2 | N/A |
| Cell Line B | Negative | Anti-Target-TCO-Drug | > 1000 | > 833 |
| Cell Line C | Negative | Isotype-TCO-Drug | > 1000 | N/A |
This table presents hypothetical data to illustrate how off-target cytotoxicity is quantified. A high IC50 ratio between target-negative and target-positive cells indicates high specificity and low off-target killing.
Table 2: In Vivo Biodistribution of a TCO-linked Single-Domain Antibody
The following data is adapted from a study by Poty et al. (2024) on a 125I-labeled TCO-functionalized single-domain antibody ([125I]I-4AH29-TCO) in healthy mice, providing insights into the off-target accumulation of a TCO-linked molecule.
| Organ | % Injected Activity per Gram (%IA/g) at 1 hour post-injection |
| Blood | 10.2 ± 1.5 |
| Heart | 1.8 ± 0.3 |
| Lungs | 4.5 ± 0.8 |
| Liver | 3.1 ± 0.4 |
| Spleen | 1.2 ± 0.2 |
| Kidneys | 27.9 ± 3.5 |
| Stomach | 2.1 ± 0.9 |
| Intestines | 1.5 ± 0.2 |
| Muscle | 0.9 ± 0.1 |
| Bone | 1.3 ± 0.2 |
This data demonstrates the biodistribution profile of a TCO-linked targeting molecule. High accumulation in non-target organs like the kidneys could indicate potential sites of off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of off-target effects.
In Vitro Off-Target Cytotoxicity Assay
This assay evaluates the cytotoxic potential of the this compound conjugate on cells that do not express the target antigen.
Objective: To determine the concentration of the ADC that causes 50% inhibition of cell viability (IC50) in target-negative cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
This compound conjugated ADC
-
Isotype control ADC (non-targeting antibody with the same linker-payload)
-
Free cytotoxic payload
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed target-negative cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, isotype control ADC, and free payload in cell culture medium.
-
Treatment: Remove the culture medium from the wells and add the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for the mechanism of action of the payload (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.
Proteomic Analysis of Off-Target Interactions
Mass spectrometry-based proteomics can identify unintended protein binding partners of the ADC or its payload.
Objective: To identify proteins that interact with the this compound conjugate or its payload in an off-target manner.
Materials:
-
Target-negative cells or tissue lysates
-
This compound conjugated ADC
-
Affinity purification reagents (e.g., anti-antibody beads)
-
Mass spectrometer (e.g., Orbitrap)
-
Reagents for protein digestion (e.g., trypsin)
-
Bioinformatics software for data analysis
Procedure:
-
Cell Lysis: Lyse target-negative cells to obtain a total protein extract.
-
Incubation: Incubate the cell lysate with the this compound ADC to allow for protein interactions.
-
Affinity Purification: Use affinity beads to pull down the ADC and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the protein complexes from the beads and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search engine. Compare the identified proteins from the ADC-treated sample to a control sample (isotype control ADC) to identify specific off-target interactors.
Transcriptomic Analysis of Off-Target Effects
RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in response to ADC treatment, indicating the activation of off-target signaling pathways.
Objective: To identify changes in gene expression in target-negative cells treated with the this compound conjugate.
Materials:
-
Target-negative cells
-
This compound conjugated ADC
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics pipeline for RNA-seq data analysis
Procedure:
-
Cell Treatment: Treat target-negative cells with the this compound ADC at a relevant concentration.
-
RNA Extraction: Isolate total RNA from the treated and untreated control cells.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the ADC-treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched in the differentially expressed genes.
-
Visualizations
Diagrams created using Graphviz to illustrate key experimental workflows and concepts.
Caption: Workflow for the in vitro off-target cytotoxicity assay.
Caption: Workflow for proteomic identification of off-target protein interactions.
Caption: Conceptual diagram of off-target induced signaling pathway perturbation.
Conclusion
The rigorous evaluation of off-target effects is a critical component of the preclinical development of this compound conjugates and other targeted therapeutics. A combination of in vitro cytotoxicity assays on target-negative cells, comprehensive proteomic and transcriptomic profiling, and in vivo biodistribution studies provides a robust framework for identifying and characterizing potential off-target liabilities. The methodologies and comparative data presented in this guide offer a foundational approach for researchers to design and execute studies that will ultimately lead to the development of safer and more effective targeted therapies. The continued development and application of these and other advanced analytical techniques will be instrumental in fully understanding the safety profile of novel bioconjugates.
Safety Operating Guide
Personal protective equipment for handling (S)-Tco-peg7-NH2
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like (S)-Tco-peg7-NH2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is based on best practices for handling similar PEGylated and amine-containing compounds.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | Protects against potential splashes of solutions containing the compound. |
| Skin Protection | Nitrile gloves and a standard laboratory coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If handling large quantities or if dust/aerosols may be generated, a NIOSH-approved respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a structured workflow is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation : Before handling the reagent, ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Reagent Handling : Conduct all manipulations of the compound in a well-ventilated area. If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, avoid splashes.
-
Post-Experiment Procedures : After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of unused this compound and any solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials : Any materials, such as pipette tips, gloves, and wipes, that have come into contact with the chemical should be disposed of in a designated hazardous waste container.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
